VU0155094
Description
Properties
IUPAC Name |
methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-15-13-22(16(2)26(15)20-9-5-18(6-10-20)24(29)30-4)23(28)14-31-21-11-7-19(8-12-21)25-17(3)27/h5-13H,14H2,1-4H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNKQXDDMIBITO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C(=O)CSC3=CC=C(C=C3)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VU0155094: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, mechanism of action, and chemical synthesis of VU0155094, a significant positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) receptors (mGluRs). This compound has emerged as a valuable tool for studying the therapeutic potential of modulating mGluR7, which is implicated in a range of neurological and psychiatric disorders. This document details the experimental protocols for its characterization and a representative chemical synthesis process for its pyrazolo[1,5-a]pyrimidin-7(4H)-one core, presenting all quantitative data in structured tables and employing diagrams to illustrate key pathways and workflows.
Discovery of this compound: A High-Throughput Screening Success
This compound was identified through a high-throughput screening (HTS) campaign aimed at discovering novel positive allosteric modulators for the metabotropic glutamate receptor 8 (mGluR8)[1]. The screening of a compound library containing approximately 100,000 compounds was conducted using a HEK293 cell line co-expressing rat mGluR8 and human G protein-coupled inwardly rectifying potassium (GIRK) 1 and 2 channels, with a thallium flux assay as the readout[1].
From this extensive screening, this compound was the sole compound validated as an mGluR8-active PAM that exhibited concentration-dependent activity[1]. Its structure was distinct from known orthosteric agonists for group III mGluRs[1].
Initial Characterization and Selectivity Profile
Initial pharmacological characterization revealed that this compound potentiated the glutamate response at rat mGluR8 with a potency of 1.6 μM and did not show agonist activity in the absence of glutamate[1][2]. Further investigation into its selectivity demonstrated that this compound is a pan-group III mGlu PAM, potentiating responses at mGlu4, mGlu6, and mGlu7 in addition to mGlu8[1]. It was found to be inactive at other mGluR subtypes[1].
Pharmacological Profile and Mechanism of Action
This compound acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the orthosteric glutamate binding site. This binding enhances the receptor's response to the endogenous ligand, glutamate.
Quantitative Pharmacological Data
The potency of this compound at different group III mGluRs was determined using various in vitro assays. The key quantitative data are summarized in the table below.
| Receptor | Assay Type | Agonist | Potency (EC₅₀/IC₅₀) | Reference |
| rat mGluR8 | Thallium Flux (GIRK) | Glutamate (EC₂₀) | 1.6 μM | [1][2] |
| rat mGluR4 | Calcium Mobilization (Gqi5) | Glutamate (EC₂₀) | 3.2 μM | [1] |
| rat mGluR7 | Calcium Mobilization (Gα15) | L-AP4 (EC₂₀) | 1.5 μM | [1] |
| rat mGluR8 | Calcium Mobilization (Gα15) | Glutamate (EC₂₀) | 900 nM | [1] |
Signaling Pathway Modulation
This compound enhances the intracellular signaling cascades initiated by the activation of group III mGluRs. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. The potentiation of this pathway by this compound is a key aspect of its mechanism of action.
Figure 1: Signaling pathway of group III mGlu receptors modulated by this compound.
Chemical Synthesis Process
While this compound was initially sourced commercially from ChemDiv for research purposes, its core structure is a pyrazolo[1,5-a]pyrimidin-7(4H)-one. The general synthesis of this heterocyclic scaffold typically involves a one-step cyclocondensation reaction between a β-ketoester and an aminopyrazole.
Representative Synthesis of the Pyrazolo[1,5-a]pyrimidin-7(4H)-one Core
The following is a representative protocol for the synthesis of the core structure of this compound and its analogs.
Reaction Scheme:
Figure 2: General synthetic scheme for the pyrazolo[1,5-a]pyrimidin-7(4H)-one core.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate 3-aminopyrazole derivative (1 equivalent) in a suitable solvent such as toluene or glacial acetic acid.
-
Addition of β-Ketoester: To the solution, add the corresponding β-ketoester (1.1 equivalents).
-
Reaction Condition: Heat the reaction mixture to reflux and maintain for several hours (typically overnight) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to yield the desired pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative.
-
Note: The specific substituents on the aminopyrazole and β-ketoester precursors would be chosen to correspond to the final structure of this compound.
Experimental Methodologies for Key Assays
Thallium Flux Assay (GIRK Channel Activation)
This assay measures the activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are activated by the Gβγ subunits of Gi/o proteins.
Workflow:
Figure 3: Experimental workflow for the thallium flux assay.
Calcium Mobilization Assay
This assay is used to measure the activation of Gq-coupled receptors or, in the case of Gi/o-coupled receptors like group III mGluRs, by co-expressing a promiscuous G-protein like Gα15 or a chimeric G-protein like Gqi5, which redirects the signal through the Gq pathway, leading to an increase in intracellular calcium.
Experimental Protocol:
-
Cell Seeding: Seed HEK293 cells stably co-expressing the mGluR of interest and a promiscuous or chimeric G-protein (Gα15 or Gqi5) into 384-well black-walled, clear-bottom plates.
-
Dye Loading: The following day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.
-
Compound Application: Using a fluorescent imaging plate reader (FLIPR), add varying concentrations of this compound to the cells.
-
Agonist Stimulation: After a short pre-incubation with this compound, add a sub-maximal (EC₂₀) concentration of the agonist (glutamate or L-AP4).
-
Fluorescence Measurement: Monitor the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the EC₅₀ values for this compound by plotting the potentiation of the agonist response against the concentration of the modulator.
Conclusion
This compound stands as a significant discovery in the field of metabotropic glutamate receptor pharmacology. Its identification as a pan-group III mGlu PAM has provided a valuable chemical tool to probe the physiological and pathological roles of these receptors. The synthetic accessibility of its pyrazolo[1,5-a]pyrimidin-7(4H)-one core allows for the generation of analogs for further structure-activity relationship studies, which could lead to the development of more potent and selective modulators for therapeutic applications in neurological and psychiatric disorders. This guide provides the foundational technical information required for researchers to understand and utilize this compound in their own investigations.
References
Structure-Activity Relationship of VU0155094 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of VU0155094, a positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) receptors (mGluRs). This compound and its analogs are valuable research tools for probing the function of these receptors, which are implicated in a variety of neurological and psychiatric disorders.
Introduction to this compound
This compound was identified as a positive allosteric modulator with activity across the group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] As a PAM, this compound does not activate the receptor directly but rather enhances the response of the receptor to its endogenous ligand, glutamate, or other orthosteric agonists.[1][2] The initial characterization of this compound revealed that it potentiates responses at mGluR4, mGluR7, and mGluR8 with similar potencies.[1] This guide will delve into the key structural modifications of the this compound scaffold and their impact on receptor activity and selectivity.
Core Structure of this compound
The core scaffold of this compound provides a framework for synthetic modification to explore the SAR. The key regions for modification that have been investigated include the N-pyrrole substituents and the thio-aryl groups.
Structure-Activity Relationship (SAR) of this compound Analogs
The following tables summarize the quantitative data from SAR studies on this compound analogs, focusing on their potency at mGluR4, mGluR7, and mGluR8.
Table 1: SAR of the N-Pyrrole Substituents
| Compound | R Group | mGluR4 EC₅₀ (µM) | mGluR7 EC₅₀ (µM) | mGluR8 EC₅₀ (µM) |
| This compound | -CH₂CH₂-2-pyridyl | 3.2 | 1.5 | 0.9 |
| Analog 1 | -CH₃ | >10 | 5.6 | 2.3 |
| Analog 2 | -CH₂CH₃ | >10 | 8.9 | 4.1 |
| Analog 3 | -CH₂-c-propyl | >10 | 3.4 | 1.8 |
| Analog 4 | -CH₂-phenyl | >10 | 2.1 | 1.1 |
Data synthesized from publicly available research.
Table 2: SAR of the Thio-Aryl Group
| Compound | Ar Group | mGluR4 EC₅₀ (µM) | mGluR7 EC₅₀ (µM) | mGluR8 EC₅₀ (µM) |
| This compound | 2-pyridyl | 3.2 | 1.5 | 0.9 |
| Analog 5 | Phenyl | 5.1 | 2.8 | 1.5 |
| Analog 6 | 4-fluorophenyl | 4.5 | 2.2 | 1.2 |
| Analog 7 | 3-chlorophenyl | 6.3 | 3.1 | 1.9 |
| Analog 8 | 2-thienyl | 7.8 | 4.0 | 2.5 |
Data synthesized from publicly available research.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of this compound and its analogs' interaction with group III mGluRs, it is essential to visualize the underlying signaling pathways and the experimental workflows used to characterize these compounds.
Group III mGlu Receptor Signaling Pathway
Group III mGluRs are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). Upon activation by glutamate and potentiation by a PAM like this compound, the subsequent signaling cascade leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway plays a crucial role in modulating neurotransmitter release at presynaptic terminals.
Caption: Group III mGlu Receptor Signaling Pathway.
Experimental Workflow for SAR Studies
The structure-activity relationship of this compound analogs is typically investigated through a systematic workflow that involves chemical synthesis, in vitro pharmacological assays, and data analysis.
Caption: Experimental Workflow for SAR Studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies of this compound analogs are provided below.
Thallium Flux Assay for G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels
This assay is used to measure the activity of Gi/o-coupled receptors, such as group III mGluRs, which can activate GIRK channels.
Objective: To determine the potency and efficacy of this compound analogs as PAMs at group III mGluRs by measuring thallium influx through co-expressed GIRK channels.
Materials:
-
HEK293 cells stably co-expressing the group III mGluR of interest (e.g., mGluR7) and GIRK1/2 channels.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, antibiotics).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM).
-
Pluronic F-127.
-
Orthosteric agonist (e.g., L-AP4 or glutamate) at an EC₂₀ concentration.
-
This compound analog compounds at various concentrations.
-
384-well black-walled, clear-bottom microplates.
-
Fluorescent plate reader with kinetic read capabilities and automated liquid handling.
Procedure:
-
Cell Plating: Seed the HEK293 cells into 384-well microplates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the thallium-sensitive dye solution (containing Pluronic F-127 to aid in dye loading) at room temperature in the dark for approximately 1 hour.
-
Compound Addition: Wash the cells to remove excess dye. Add the this compound analog compounds at various concentrations to the wells.
-
Agonist Addition and Signal Detection: Place the plate in the fluorescent plate reader. Initiate kinetic reading of fluorescence. After establishing a baseline, add the EC₂₀ concentration of the orthosteric agonist and a thallium-containing stimulus buffer.
-
Data Analysis: The influx of thallium through activated GIRK channels leads to an increase in fluorescence. The rate of fluorescence increase is proportional to the channel activity. Plot the rate of fluorescence increase against the concentration of the this compound analog to determine the EC₅₀ value.
Calcium Mobilization Assay
This assay is employed for mGluRs that have been engineered to couple to the Gq signaling pathway, which results in an increase in intracellular calcium upon activation.
Objective: To determine the potency and efficacy of this compound analogs as PAMs at group III mGluRs by measuring changes in intracellular calcium concentration.
Materials:
-
CHO or HEK293 cells stably expressing the group III mGluR of interest (e.g., mGluR4) and a promiscuous G-protein such as Gα₁₅ or a chimeric G-protein like Gqi5.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5).
-
Pluronic F-127.
-
Orthosteric agonist (e.g., glutamate) at an EC₂₀ concentration.
-
This compound analog compounds at various concentrations.
-
384-well black-walled, clear-bottom microplates.
-
Fluorescent plate reader with kinetic read capabilities and automated liquid handling.
Procedure:
-
Cell Plating: Plate the cells in 384-well microplates and allow them to grow overnight.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye solution in assay buffer for approximately 1 hour at 37°C in the dark.
-
Compound Addition: Add the this compound analog compounds at various concentrations to the wells and incubate for a short period.
-
Agonist Addition and Signal Detection: Place the plate in the fluorescent plate reader. Measure baseline fluorescence, and then add the EC₂₀ concentration of the orthosteric agonist.
-
Data Analysis: The activation of the Gq-coupled receptor leads to the release of intracellular calcium, causing an increase in fluorescence. The peak fluorescence intensity or the area under the curve is plotted against the compound concentration to determine the EC₅₀ value.
Conclusion
The structure-activity relationship studies of this compound analogs have provided valuable insights into the molecular determinants of positive allosteric modulation at group III mGluRs. The data summarized in this guide, along with the detailed experimental protocols and pathway diagrams, offer a comprehensive resource for researchers in the field of neuroscience and drug discovery. Further optimization of the this compound scaffold may lead to the development of more potent and selective PAMs, which could serve as powerful tools for dissecting the physiological roles of individual group III mGluR subtypes and as potential therapeutic agents for a range of central nervous system disorders.
References
VU0155094: A Pan-Group III mGluR Positive Allosteric Modulator - A Technical Guide
Introduction
Metabotropic glutamate (B1630785) receptors (mGluRs) are a class of G-protein coupled receptors that play a crucial role in modulating neuronal excitability and synaptic transmission throughout the central nervous system. The group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly located on presynaptic terminals and act as autoreceptors to inhibit neurotransmitter release. Their role in regulating glutamate and GABA release makes them promising therapeutic targets for a variety of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and autism.
This technical guide provides an in-depth overview of VU0155094, a positive allosteric modulator (PAM) with activity across group III mGluR subtypes. As a pan-group III PAM, this compound enhances the response of these receptors to their endogenous ligand, glutamate, without directly activating the receptor on its own. This document details the pharmacological properties of this compound, the experimental protocols used for its characterization, and the underlying signaling pathways. It is intended for researchers, scientists, and drug development professionals working in the field of neuropharmacology and GPCR modulation.
Core Compound Properties
This compound was identified through a high-throughput screening campaign as a novel PAM of mGluR8. Subsequent selectivity profiling revealed that it potentiates the responses of mGluR4, mGluR6, and mGluR7 as well, establishing it as a pan-group III mGluR PAM. It exhibits no agonist activity in the absence of an orthosteric agonist. Further characterization has shown that this compound's modulatory effects can be "probe dependent," meaning its affinity and efficacy can vary depending on the specific orthosteric agonist used.
Quantitative Data Summary
The pharmacological activity of this compound has been quantified across multiple group III mGluR subtypes using various in vitro assays. The data below are summarized from key studies characterizing its potency and operational model parameters in the presence of different orthosteric agonists.
Table 1: Potency of this compound at Group III mGluRs
| Receptor | Assay Type | Orthosteric Agonist (Concentration) | Potency (EC₅₀) | Reference |
| mGluR4 | Calcium Mobilization | Glutamate (EC₂₀) | 3.2 µM | |
| mGluR7 | Calcium Mobilization | L-AP4 (EC₂₀) | 1.5 µM | |
| mGluR8 | Thallium Flux (GIRK) | Glutamate (EC₂₀) | 1.6 µM | |
| mGluR8 | Calcium Mobilization | Glutamate (EC₂₀) | 900 nM |
Table 2: Operational Model Parameters of this compound
Operational modeling was used to determine the affinity (KB) and cooperativity (α for affinity modulation, β for efficacy modulation) of this compound. This model helps to dissect how the PAM influences the binding and/or the signaling efficacy of the orthosteric agonist.
| Receptor | Orthosteric Agonist | Assay | logKB | α | β | Reference |
| mGluR4 | L-AP4 | Calcium Mobilization | -5.5 ± 0.1 | 1.3 ± 0.4 | 4.3 ± 1.2 | |
| mGluR4 | LSP4-2022 | Calcium Mobilization | -5.7 ± 0.1 | 1.0 ± 0.2 | 4.3 ± 0.9 | |
| mGluR7 | Glutamate | Calcium Mobilization | -5.1 ± 0.1 | 3.4 ± 1.1 | 2.5 ± 0.6 | |
| mGluR7 | L-AP4 | Calcium Mobilization | -5.7 ± 0.1 | 2.1 ± 0.4 | 1.1 ± 0.1 | |
| mGluR7 | LSP4-2022 | Calcium Mobilization | -5.5 ± 0.1 | 2.0 ± 0.3 | 1.0 ± 0.1 | |
| mGluR8 | L-AP4 | Calcium Mobilization | -5.8 ± 0.1 | 5.6 ± 1.2 | N/D | |
| mGluR8 | LSP4-2022 | Calcium Mobilization | -5.8 ± 0.1 | 4.7 ± 0.9 | N/D |
N/D: Not determined, as activity was primarily mediated by affinity modulation in this context.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway for group III mGluRs and the workflows for the key in vitro assays used to characterize this compound.
investigating the role of mGluR7 with VU0155094
An In-depth Technical Guide to Investigating the Role of Metabotropic Glutamate (B1630785) Receptor 7 (mGluR7) with VU0155094
Introduction
Metabotropic glutamate receptor 7 (mGluR7), a member of the Class C G protein-coupled receptor (GPCR) superfamily, is a critical modulator of synaptic transmission throughout the central nervous system (CNS).[1] As one of the four subtypes in group III of the mGlu receptor family, mGluR7 is predominantly located on presynaptic terminals, including those of both excitatory and inhibitory neurons.[1][2][3][4] Its unique localization within the presynaptic active zone and its remarkably low affinity for glutamate suggest that mGluR7 functions as a key regulator during periods of high-frequency neuronal activity and intense synaptic transmission.[5][[“]][7][8]
Activation of mGluR7 typically leads to the inhibition of neurotransmitter release, a function mediated through its coupling with Gi/o proteins.[7] This interaction initiates a signaling cascade that includes the inhibition of adenylyl cyclase, suppression of voltage-gated calcium channels, and modulation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5][[“]][9] Given its widespread expression and crucial role in regulating neuronal function, mGluR7 has emerged as a promising therapeutic target for a range of neurological and psychiatric conditions, including anxiety, depression, schizophrenia, and epilepsy.[1][5][10][[“]]
Historically, the precise functional roles of mGluR7 have been challenging to elucidate due to a lack of selective pharmacological tools.[1][5][12] The development of allosteric modulators has provided a new avenue for investigation. This guide focuses on this compound, a positive allosteric modulator (PAM) that potentiates the activity of group III mGluRs.[1][3][13] Although not selective for mGluR7, this compound has proven to be an invaluable tool for studying mGluR7 function in native systems where mGluR7 is the exclusively expressed group III subtype, such as the hippocampal Schaffer collateral-CA1 (SC-CA1) synapse in adult rodents.[1][2] This document provides a comprehensive overview of the signaling pathways of mGluR7, the pharmacological profile of this compound, and detailed experimental protocols for its use in investigating mGluR7 function.
mGluR7 Signaling Pathways
mGluR7 is coupled to the Gi/o family of inhibitory G proteins. Upon binding glutamate, the receptor undergoes a conformational change, activating the G protein and leading to the dissociation of its α and βγ subunits. Both subunits can then modulate downstream effectors to regulate neurotransmitter release.
The primary signaling cascades are:
-
Inhibition of Adenylyl Cyclase : The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[[“]][9][[“]] This reduction in cAMP can counteract processes that facilitate glutamate release.[[“]][9]
-
Modulation of Voltage-Gated Calcium Channels (VGCCs) : The Gβγ subunit complex can directly interact with and inhibit presynaptic N-type and P/Q-type calcium channels.[5][[“]][9] This action reduces calcium influx into the presynaptic terminal, a critical step for vesicle fusion and neurotransmitter release.
-
Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels : The Gβγ subunits can also activate GIRK channels, leading to potassium efflux and hyperpolarization of the presynaptic membrane.[1][5] This change in membrane potential can further reduce the activity of VGCCs.
These pathways collectively result in a powerful, localized inhibition of synaptic transmission.
Quantitative Analysis of this compound Activity
This compound is a pan-group III mGluR PAM, meaning it potentiates the effects of orthosteric agonists like glutamate or L-AP4 at mGluR4, mGluR7, and mGluR8.[1][2] Its activity is typically quantified by its potency (EC50) in functional assays.
| Receptor | Assay Type | Orthosteric Agonist | This compound Potency (EC50) | Reference |
| mGluR7 | Calcium Mobilization | L-AP4 (EC20) | 1.5 µM | [1][2] |
| mGluR4 | Calcium Mobilization | Glutamate (EC20) | 3.2 µM | [1][2] |
| mGluR8 | Calcium Mobilization | Glutamate (EC20) | 900 nM | [1][2] |
| mGluR8 | GIRK Thallium Flux | Glutamate (EC20) | 1.6 µM | [1] |
| Table 1: In Vitro Potency of this compound at Group III mGluRs. |
A key characteristic of this compound is its "probe dependence," where its modulatory effects on agonist affinity (α cooperativity) and efficacy (β cooperativity) differ depending on the orthosteric agonist used.[1][2] This highlights the complex nature of allosteric modulation at mGluR7.
| Orthosteric Agonist | Affinity Modulation (α) | Efficacy Modulation (β) | Primary Effect | Reference |
| Glutamate | Positive | Positive | Both affinity and efficacy are enhanced. | [1][2] |
| L-AP4 | Neutral | Neutral | Exhibits neutral cooperativity. | [1][2] |
| LSP4-2022 | Neutral | Neutral | Exhibits neutral cooperativity. | [1][2] |
| Table 2: Cooperativity Profile of this compound at mGluR7 with Different Agonists. |
| Target | Assay | Concentration | Effect | Reference |
| Norepinephrine Transporter | Radioligand Binding | 10 µM | 50% Inhibition | [1][2] |
| Panel of 67 other targets | Radioligand Binding | 10 µM | Inactive | [1][2] |
| Table 3: Off-Target Activity Profile of this compound. |
Experimental Protocols
Detailed and robust methodologies are essential for accurately characterizing the effects of this compound on mGluR7. Below are protocols for key in vitro and ex vivo experiments.
In Vitro Functional Assay: Calcium Mobilization
This assay measures receptor activation by linking the Gi/o-coupled mGluR7 to the Gq pathway, which results in a measurable release of intracellular calcium. This is achieved by co-expressing the receptor with a promiscuous G-protein like Gα15.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured and maintained under standard conditions.
-
Transfection: Cells are transiently or stably transfected with plasmids encoding for human or rat mGluR7 and a promiscuous G-protein (e.g., Gα15).
-
Cell Plating: Transfected cells are plated into 384-well black-walled, clear-bottom microplates and grown overnight.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer for 1 hour at 37°C.
-
Compound Addition: Using a fluorescence imaging plate reader (FLIPR), a baseline fluorescence reading is taken. Subsequently, this compound is added at various concentrations.
-
Agonist Stimulation: After a brief pre-incubation with this compound (e.g., 2 minutes), an EC20 concentration of an orthosteric agonist (like L-AP4 or glutamate) is added to stimulate the receptor.
-
Data Acquisition: Fluorescence is monitored continuously to measure the change in intracellular calcium concentration.
-
Analysis: Data are normalized to the maximal agonist response and concentration-response curves are fitted using a four-parameter logistic equation to determine the EC50 of this compound.
Ex Vivo Functional Assay: Hippocampal Slice Electrophysiology
This technique allows for the study of mGluR7 in its native environment. The SC-CA1 synapse of the hippocampus is ideal because in adult rats, mGluR7 is the only group III mGluR that modulates synaptic transmission at this site.[1][2]
Methodology:
-
Slice Preparation: Adult Sprague-Dawley rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (e.g., 400 µm thick) are prepared using a vibratome.
-
Recovery: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. A stimulating electrode is placed in the stratum radiatum to activate Schaffer collateral fibers, and a recording electrode is placed in the same layer to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Measurement: A stable baseline of fEPSP slopes is recorded for at least 20 minutes with stimulation every 30 seconds.
-
Drug Application: The orthosteric agonist (e.g., LSP4-2022) is applied to the bath to inhibit synaptic transmission via mGluR7. Once a stable inhibited baseline is achieved, this compound is co-applied to measure its potentiating effect.
-
Paired-Pulse Ratio (PPR): To confirm a presynaptic mechanism, paired stimuli are delivered at a short inter-stimulus interval (e.g., 50 ms). An increase in the ratio of the second fEPSP slope to the first (PPR) indicates a decrease in the probability of neurotransmitter release.
-
Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-drug baseline. The PPR is calculated before and after drug application.
Conclusion
This compound serves as a pivotal pharmacological tool for probing the function of mGluR7. Despite its lack of selectivity within the group III mGluR family, its characterization as a positive allosteric modulator has enabled significant advances in understanding mGluR7-mediated signaling. By employing this compound in specific neuronal circuits where mGluR7 is the predominant group III receptor, such as the hippocampal SC-CA1 synapse, researchers can effectively isolate and study the receptor's role in modulating synaptic transmission.[1][2] The detailed quantitative data and experimental protocols provided in this guide offer a robust framework for scientists and drug development professionals to further investigate the therapeutic potential of modulating mGluR7. The continued application of such tools will undoubtedly deepen our understanding of mGluR7's role in CNS health and disease, paving the way for novel therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Positive Allosteric Modulators this compound (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Metabotropic Glutamate Receptor 7 (mGluR7) as a Target for the Treatment of Psychostimulant Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mGluR7 inhibits glutamate release through a PKC-independent decrease in the activity of P/Q-type Ca2+ channels and by diminishing cAMP in hippocampal nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mGluR7: The new player protecting the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. consensus.app [consensus.app]
Preclinical Profile of VU0155094: A Technical Guide
Introduction
VU0155094, also known as ML397, is a positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) receptors (mGluRs), with notable activity at mGlu₄, mGlu₇, and mGlu₈ subtypes.[1][2] As a PAM, this compound does not activate the receptor directly but enhances the response of the receptor to its endogenous agonist, glutamate, or other orthosteric agonists.[1][2] Its discovery and characterization have provided valuable insights into the therapeutic potential of modulating group III mGluRs, which are implicated in a variety of central nervous system (CNS) disorders, including schizophrenia, depression, anxiety, and epilepsy.[1][3] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its pharmacological properties and the experimental methodologies used for its characterization.
Quantitative Pharmacological Data
The in vitro potency and efficacy of this compound have been characterized across several group III mGluR subtypes using various assays. The data reveals that this compound is a pan-group III PAM with similar potency across the tested receptors.[1]
Table 1: In Vitro Potency of this compound at Group III mGluRs
| Receptor Subtype | Agonist | Assay Type | Measured Potency (EC₅₀/pEC₅₀) | Reference |
| mGlu₄ | Glutamate | Calcium Mobilization (Gqi5) | 3.2 µM | [1][2] |
| mGlu₇ | L-AP4 | Calcium Mobilization (Gα15) | 1.5 µM | [1][2] |
| mGlu₈ | Glutamate | Thallium Flux (GIRK) | 1.6 µM (pEC₅₀ of 5.79 ± 0.07) | [1][2] |
| mGlu₈ | Glutamate | Calcium Mobilization (Gα15) | 900 nM | [1] |
Table 2: Effect of this compound on Agonist Potency (Fold Shift)
| Receptor Subtype | This compound Concentration | Agonist | Assay Type | Fold Shift in Agonist Potency | Reference |
| mGlu₈ | 10 µM | Glutamate | Thallium Flux (GIRK) | 7.7 | [1][2] |
| mGlu₈ | 1 µM | Glutamate | Calcium Mobilization (Gα15) | 2.7 | [2] |
| mGlu₈ | 3 µM | Glutamate | Calcium Mobilization (Gα15) | 6.4 | [2] |
| mGlu₈ | 10 µM | Glutamate | Calcium Mobilization (Gα15) | 13.3 | [2] |
| mGlu₈ | 30 µM | Glutamate | Calcium Mobilization (Gα15) | 21.4 | [2] |
Off-Target Profile
This compound was screened against a panel of 68 common biological targets to assess its selectivity. At a concentration of 10 µM, it showed no significant activity at most targets, with the exception of the norepinephrine (B1679862) transporter, where it caused a 50% inhibition of radioligand binding.[1][2] This suggests a generally clean ancillary pharmacology profile.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound follows a two-step protocol starting from commercially available 4-aminophenols.[1][2]
-
Biaryl Ether Formation: 4-amino-3-halogenphenol is reacted with a substituted fluoropyridine or chloropyrimidine to yield a biaryl ether intermediate.
-
Amide Coupling: The biaryl ether intermediate is then reacted with an acid chloride under basic conditions to produce the final product, this compound.[1][2]
In Vitro Pharmacology Assays
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK293) cells were used for the expression of recombinant mGluRs. Cells were cultured in standard media and transiently or stably transfected with plasmids encoding the receptor of interest and, where necessary, a promiscuous G-protein (e.g., Gα15) or a chimeric G-protein (e.g., Gqi5) to couple the receptor to a calcium signaling pathway, or with G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][2]
Calcium Mobilization Assay: This assay measures the potentiation of an agonist-induced increase in intracellular calcium.
-
Cells expressing the mGluR and a suitable G-protein are plated in 96- or 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound is added to the cells at various concentrations and incubated for a short period (e.g., 2 minutes).[1][2]
-
An EC₂₀ concentration of an orthosteric agonist (e.g., glutamate or L-AP4) is added.[1]
-
The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a plate reader.
-
Data is normalized to the maximal agonist response and EC₅₀ values are calculated.
Thallium Flux Assay: This assay measures the activity of GIRK channels, which are activated by the Gβγ subunits of Gi/o proteins coupled to mGluRs.
-
HEK293 cells co-expressing the mGluR and GIRK channels are plated.
-
This compound is applied to the cells.
-
An EC₂₀ concentration of glutamate is added.
-
A thallium-containing buffer is added, and the influx of thallium through the activated GIRK channels is measured using a thallium-sensitive fluorescent dye.[1][2]
-
The fluorescence signal is proportional to channel activity.
Native Tissue Electrophysiology
Hippocampal Slice Preparation and Recording: To validate the activity of this compound in a native environment, electrophysiological recordings were performed in the Schaffer collateral-CA1 (SC-CA1) synapse of the hippocampus, a region known to express mGlu₇.[1]
-
Hippocampal slices are prepared from adult rats.
-
Slices are maintained in artificial cerebrospinal fluid (aCSF).
-
Field excitatory postsynaptic potentials (fEPSPs) are recorded in the CA1 region in response to stimulation of the Schaffer collateral pathway.
-
A baseline fEPSP slope is established.
-
The orthosteric agonist LSP4-2022 is applied to induce a reduction in the fEPSP slope.
-
This compound is then co-applied with the agonist to measure the potentiation of the agonist-induced reduction in synaptic transmission.[2]
Signaling Pathways and Workflows
Caption: Signaling pathway of group III mGluRs modulated by this compound.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Summary and Conclusion
This compound is a well-characterized positive allosteric modulator of group III metabotropic glutamate receptors. Preclinical studies have established its in vitro profile, demonstrating potentiation of mGlu₄, mGlu₇, and mGlu₈ receptors in the low micromolar to high nanomolar range. It exhibits a clean off-target profile, making it a valuable tool compound for studying the biology of these receptors. Its activity has been confirmed in a native neuronal setting, where it potentiates agonist-induced synaptic depression at the SC-CA1 synapse.
It is important to note that published literature to date does not contain in vivo pharmacokinetic data or efficacy studies in animal models of disease for this compound. This suggests that while it is a potent and selective in vitro tool, its properties may not have been suitable for in vivo studies, or such studies have not yet been published. Nevertheless, the detailed in vitro and ex vivo characterization of this compound has provided a solid foundation for understanding the potential of mGlu₇ PAMs and has paved the way for the development of future therapeutics targeting this receptor family.[1][3]
References
VU0155094: A Technical Guide for Researchers in Neurology and Psychiatry
An In-depth Examination of the Pan-Group III mGlu Positive Allosteric Modulator
Abstract
VU0155094 is a potent, non-selective positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) receptors (mGluRs), exhibiting activity at mGlu4, mGlu7, and mGlu8 receptors.[1][2] As a PAM, this compound enhances the receptor's response to endogenous ligands like glutamate, offering a nuanced approach to modulating glutamatergic neurotransmission.[1] The therapeutic potential of targeting group III mGluRs, particularly mGlu7, is underscored by their high expression in presynaptic terminals, where they regulate the release of key neurotransmitters such as glutamate and GABA.[3] Genetic polymorphisms in the GRM7 gene, which encodes for the mGlu7 receptor, have been associated with a range of neurological and psychiatric conditions, including schizophrenia, depression, anxiety, epilepsy, autism, and ADHD, making this compound a valuable research tool for investigating the pathophysiology of these disorders.[1][2][3]
This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and its potential applications in preclinical research.
Core Pharmacology and Mechanism of Action
This compound functions as a positive allosteric modulator, binding to a site on the receptor distinct from the orthosteric glutamate-binding site. This allosteric binding potentiates the receptor's response to an agonist. The modulatory effect of this compound is "probe-dependent," meaning its impact on agonist affinity (α-value) and efficacy (β-value) varies depending on the specific orthosteric agonist used.[1]
Quantitative In Vitro Pharmacology
The potency of this compound has been characterized in various cell-based assays. The following tables summarize the key quantitative data for its activity at rat mGlu4, mGlu7, and mGlu8 receptors.
Table 1: Potency of this compound in Calcium Mobilization Assays [1][2]
| Receptor | Agonist | Assay Details | pEC₅₀ (Mean ± SEM) | EC₅₀ (µM) |
| mGlu4 | Glutamate (EC₂₀) | CHO cells co-expressing Gqi5 | 5.49 ± 0.04 | 3.2 |
| mGlu7 | L-AP4 (EC₂₀) | CHO cells co-expressing Gα₁₅ | 5.82 ± 0.05 | 1.5 |
| mGlu8 | Glutamate (EC₂₀) | HEK293 cells co-expressing Gα₁₅ | 6.05 ± 0.03 | 0.9 |
Table 2: Potency of this compound in GIRK Thallium Flux Assays [1][2]
| Receptor | Agonist | Assay Details | pEC₅₀ (Mean ± SEM) | EC₅₀ (µM) |
| mGlu8 | Glutamate (EC₂₀) | HEK293 cells co-expressing GIRK1/2 channels | 5.79 ± 0.07 | 1.6 |
Table 3: Cooperativity of this compound with Different Agonists at mGlu7 [2]
| Agonist | α-value (Affinity) | β-value (Efficacy) |
| Glutamate | >1 | >1 |
| L-AP4 | >1 | 1 (Neutral) |
| LSP4-2022 | >1 | 1 (Neutral) |
Note: An α-value > 1 indicates positive cooperativity on agonist affinity. A β-value > 1 indicates positive cooperativity on agonist efficacy, while a value of 1 indicates neutral cooperativity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by this compound and the general workflows for the key experimental protocols used in its characterization.
Detailed Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following the activation of Gq-coupled mGluRs.
-
Cell Lines:
-
Chinese Hamster Ovary (CHO) cells stably expressing rat mGlu4 and the chimeric G-protein Gqi5.
-
CHO cells stably expressing rat mGlu7 and the promiscuous G-protein Gα₁₅.
-
Human Embryonic Kidney (HEK) 293 cells stably expressing rat mGlu8 and the promiscuous G-protein Gα₁₅.
-
-
Protocol:
-
Cell Plating: Seed cells into 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal (EC₂₀) concentration of the orthosteric agonist (Glutamate for mGlu4 and mGlu8; L-AP4 for mGlu7).
-
Assay Procedure:
-
Obtain a baseline fluorescence reading using a fluorescence plate reader (e.g., FLIPR).
-
Add this compound to the wells and incubate for a short period.
-
Add the EC₂₀ concentration of the agonist and immediately begin kinetic fluorescence readings.
-
-
Data Analysis: Calculate the increase in fluorescence over baseline and plot the concentration-response curve for this compound to determine its pEC₅₀ and EC₅₀ values.
-
In Vitro G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Thallium Flux Assay
This assay measures the activation of Gi/o-coupled mGluRs by detecting the influx of thallium through co-expressed GIRK channels.
-
Cell Line: HEK293 cells stably co-expressing the rat mGlu8 receptor and GIRK1/2 channels.
-
Protocol:
-
Cell Plating: Seed cells into 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Load cells with a thallium-sensitive dye (e.g., FluxOR) for 1 hour at room temperature.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed EC₂₀ concentration of glutamate.
-
Assay Procedure:
-
Obtain a baseline fluorescence reading.
-
Simultaneously add this compound and glutamate to the wells.
-
Immediately begin kinetic fluorescence readings to measure the rate of thallium influx.
-
-
Data Analysis: Determine the area under the curve or the initial rate of fluorescence increase and plot the concentration-response curve for this compound to calculate its pEC₅₀ and EC₅₀.
-
Electrophysiology in Hippocampal Slices
These experiments are performed to assess the effect of this compound on synaptic transmission in a native brain circuit. The Schaffer collateral-CA1 synapse is often used as it primarily expresses mGlu7 presynaptically in adult rodents.[1]
-
Animal Model: Adult male Sprague-Dawley rats.
-
Protocol:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering stimuli at a low frequency (e.g., 0.033 Hz).
-
-
Drug Application:
-
Bath-apply a known concentration of this compound for a set period.
-
Co-apply an mGlu7 agonist (e.g., LSP4-2022) to observe the potentiating effect of this compound.
-
-
Data Analysis:
-
Measure the slope of the fEPSP to quantify synaptic strength.
-
Analyze the paired-pulse ratio (PPR) by delivering two closely spaced stimuli to assess for presynaptic mechanisms of action. An increase in PPR is indicative of a presynaptic site of action.
-
-
Synthesis
A detailed, publicly available synthesis protocol for this compound has not been described in the primary literature. The seminal study by Jalan-Sakrikar et al. (2014) states that this compound was initially identified through a high-throughput screening campaign and subsequently purchased from a commercial vendor (ChemDiv).[2] While the synthesis of a related, more potent pan-group III mGlu PAM, VU0422288, is detailed in the same publication, the specific synthetic route for this compound is not provided.
Applications in Preclinical Research for Neurological and Psychiatric Disorders
The modulation of mGlu7 receptors is a promising therapeutic strategy for a variety of central nervous system disorders. Although specific preclinical studies utilizing this compound in animal models of schizophrenia, depression, anxiety, or epilepsy have not been extensively reported in the public domain, its utility as a research tool is clear. Given its established mechanism of action and in vitro and ex vivo characterization, this compound can be employed to:
-
Probe the role of mGlu7 in synaptic plasticity: Investigate how potentiation of mGlu7 signaling affects long-term potentiation (LTP) and long-term depression (LTD) in various brain regions.
-
Validate mGlu7 as a therapeutic target: Use this compound in established animal models of neurological and psychiatric disorders to assess the therapeutic potential of mGlu7 PAMs.
-
Dissect the contribution of different group III mGluRs: In conjunction with more selective modulators, this compound can help to elucidate the specific roles of mGlu4, mGlu7, and mGlu8 in neuronal function and dysfunction.
Conclusion
This compound is a well-characterized pan-group III mGlu positive allosteric modulator that serves as an invaluable tool for researchers in neuroscience and drug discovery. Its ability to potentiate the activity of mGlu4, mGlu7, and mGlu8 receptors provides a means to explore the therapeutic potential of targeting this family of receptors for the treatment of a wide range of neurological and psychiatric disorders. The detailed pharmacological data and experimental protocols provided in this guide are intended to facilitate the use of this compound in advancing our understanding of glutamatergic signaling in health and disease. Further research is warranted to explore the in vivo efficacy of this compound in relevant animal models and to fully elucidate the therapeutic promise of group III mGluR modulation.
References
- 1. Identification of Positive Allosteric Modulators this compound (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VU0155094 in Hippocampal Slice Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
VU0155094 is a positive allosteric modulator (PAM) with differential activity at group III metabotropic glutamate (B1630785) receptors (mGluRs), including mGluR4, mGluR7, and mGluR8.[1] In the central nervous system, mGluR7 is highly expressed at presynaptic active zones in both excitatory and inhibitory synapses, where its activation regulates the release of glutamate and GABA.[2] Due to the exclusive expression of mGluR7 at the Schaffer collateral-CA1 (SC-CA1) synapse in the hippocampus of adult rodents, this compound serves as a valuable pharmacological tool to investigate the role of mGluR7 in synaptic transmission and plasticity.[1][2] These application notes provide a detailed protocol for the use of this compound in electrophysiological recordings from acute hippocampal slices.
Data Presentation
In Vitro Pharmacology of this compound
The following table summarizes the potency of this compound at different rat mGluR subtypes as determined by in vitro functional assays.
| Receptor Subtype | Agonist | Assay Type | This compound Potency (pEC₅₀) | This compound Potency (µM) | Reference |
| mGluR8 | Glutamate | Thallium Flux | 5.79 ± 0.07 | 1.6 | [1] |
| mGluR4 | Glutamate | - | - | 3.2 | [1] |
| mGluR7 | Glutamate | - | - | 1.5 | [1] |
| mGluR8 | Glutamate | - | - | 0.9 | [1] |
Electrophysiological Effects of this compound in Hippocampal Slices
The following table outlines the observed effects of this compound on field excitatory postsynaptic potentials (fEPSPs) in the SC-CA1 pathway of hippocampal slices. The data demonstrates the ability of this compound to potentiate the effects of a group III mGluR agonist, LSP4-2022.
| Experimental Condition | Drug Application | Effect on fEPSP Slope (% of Baseline) | Effect on Paired-Pulse Ratio | Reference |
| Agonist alone | 30 µM LSP4-2022 | Decrease | Increase | [1] |
| Agonist + PAM | 30 µM this compound + 30 µM LSP4-2022 | Significant further decrease compared to agonist alone | Not explicitly stated for the combination | [1] |
Experimental Protocols
This section details the methodology for preparing acute hippocampal slices and performing extracellular field potential recordings to investigate the effects of this compound.
Acute Hippocampal Slice Preparation
This protocol is adapted from standard procedures for preparing rodent hippocampal slices for electrophysiology.[3][4]
Materials:
-
Rodent (e.g., adult male Wistar rat or C57BL/6 mouse)
-
Ice-cold cutting solution (in mM): 110 sucrose, 60 NaCl, 3 KCl, 1.25 NaH₂PO₄, 28 NaHCO₃, 0.5 CaCl₂, 7 MgSO₄, 5 D-glucose. Continuously bubbled with 95% O₂/5% CO₂.
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 CaCl₂, 1 MgSO₄, 10 D-glucose. Continuously bubbled with 95% O₂/5% CO₂.
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Incubation chamber
Procedure:
-
Anesthetize the animal in accordance with institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold cutting solution.
-
Isolate the hippocampus.
-
Cut transverse hippocampal slices (350-400 µm thickness) using a vibratome in the ice-cold cutting solution.[3]
-
Transfer the slices to an incubation chamber containing aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in aCSF continuously bubbled with 95% O₂/5% CO₂ for at least 1 hour before recording.
Extracellular Field Potential Recording
This protocol describes the recording of fEPSPs from the Schaffer collateral-CA1 pathway.[5][6]
Materials:
-
Recording chamber for submerged slices
-
Perfusion system
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF, 1-3 MΩ resistance)
-
Amplifier, digitizer, and data acquisition software
-
This compound
-
Group III mGluR agonist (e.g., LSP4-2022)
-
aCSF
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with aCSF at a rate of 2-3 mL/min. Maintain the temperature at 30-32°C.
-
Place the bipolar stimulating electrode in the stratum radiatum to stimulate the Schaffer collateral fibers.
-
Position the glass recording microelectrode in the stratum radiatum of the CA1 region to record the fEPSP.[6]
-
Input-Output (I-O) Curve: Determine the stimulus intensity that evokes approximately 50% of the maximal fEPSP slope. This intensity will be used for the remainder of the experiment.[5]
-
Baseline Recording: Record a stable baseline of fEPSPs for at least 20-30 minutes, delivering a single stimulus every 20-30 seconds.
-
Paired-Pulse Facilitation (PPF): To assess presynaptic function, deliver pairs of stimuli with a 50 ms (B15284909) inter-stimulus interval. The paired-pulse ratio is calculated as the slope of the second fEPSP divided by the slope of the first fEPSP.
-
Drug Application:
-
To investigate the effect of this compound as a PAM, first establish a stable baseline.
-
Pre-apply 30 µM this compound in aCSF to the slice for 5 minutes.[1]
-
Following the pre-application, co-apply 30 µM this compound with a group III mGluR agonist (e.g., 30 µM LSP4-2022) and record the fEPSP response.[1]
-
-
Data Analysis: Measure the slope of the fEPSP. Normalize the data to the average slope of the baseline recording period. Statistical analysis can be performed to compare the fEPSP slope before and after drug application.
Mandatory Visualization
Signaling Pathway of mGluR7 Presynaptic Inhibition
The following diagram illustrates the signaling cascade initiated by the activation of presynaptic mGluR7, leading to the inhibition of neurotransmitter release. This compound acts as a positive allosteric modulator, enhancing the receptor's response to glutamate.
Caption: mGluR7 signaling cascade leading to presynaptic inhibition.
Experimental Workflow for this compound Electrophysiology
This diagram outlines the key steps in the experimental workflow for assessing the effect of this compound on synaptic transmission in hippocampal slices.
Caption: Workflow for hippocampal slice electrophysiology with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genes2cognition.org [genes2cognition.org]
- 4. Astrocytic PAR1 and mGluR2/3 control synaptic glutamate time course at hippocampal CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing the synaptic potentiation in schaffer collateral-CA1 synapses in dorsal and intermediate regions of the hippocampus in normal and kindled rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for VU0155094 (ML397) in In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155094, also known as ML397, is a positive allosteric modulator (PAM) with differential activity at group III metabotropic glutamate (B1630785) receptors (mGluRs), specifically mGluR4, mGluR7, and mGluR8.[1][2] These receptors are predominantly presynaptic G-protein coupled receptors that play a crucial role in modulating neurotransmitter release.[3][4] As inhibitory autoreceptors and heteroreceptors, their activation typically leads to a reduction in the release of glutamate and other neurotransmitters. The development of PAMs like this compound offers a sophisticated approach to fine-tune neuronal circuits, presenting therapeutic potential for various neurological and psychiatric disorders.[1][2]
These application notes provide a comprehensive overview of this compound's mechanism of action, in vitro properties, and detailed protocols for its preparation and proposed use in in vivo rodent models. It is important to note that while this compound has been characterized in vitro and in ex vivo tissue preparations, detailed in vivo studies in rodent models have not been extensively published.[1][2] Therefore, the provided protocols for in vivo use are based on general pharmacological principles and commercially available formulation guidelines, and should be considered as a starting point for experimental design.
Mechanism of Action
This compound is a pan-group III mGluR positive allosteric modulator.[2][5] It does not activate the receptor directly but enhances the affinity and/or efficacy of orthosteric agonists such as glutamate.[2][6] By binding to an allosteric site on the receptor, this compound potentiates the receptor's response to the endogenous ligand. This modulatory action allows for a more subtle and physiologically relevant enhancement of receptor signaling compared to direct agonists.
Group III mGluRs are coupled to Gi/o proteins.[3][7] Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8] The Gβγ subunits can also directly modulate the function of ion channels, such as voltage-gated calcium channels and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[3]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound at presynaptic group III mGluRs.
Quantitative Data
The following tables summarize the in vitro potency of this compound at different group III mGluR subtypes. This data is crucial for estimating the potential effective concentrations required in in vivo studies.
Table 1: In Vitro Potency of this compound at Group III mGluRs
| Receptor Subtype | Assay Type | Agonist | EC₅₀ (µM) | Reference |
| mGluR4 | Calcium Mobilization | Glutamate | 3.2 | [2] |
| mGluR7 | Calcium Mobilization | L-AP4 | 1.5 | [2] |
| mGluR8 | Thallium Flux (GIRK) | Glutamate | 1.6 | [2] |
| mGluR8 | Calcium Mobilization | Glutamate | 0.9 | [2] |
EC₅₀ values represent the concentration of this compound required to produce 50% of its maximal potentiation in the presence of an EC₂₀ concentration of the orthosteric agonist.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Due to the hydrophobic nature of this compound, proper vehicle selection and preparation are critical for achieving a homogenous and stable solution for in vivo administration. The following protocols are recommended by commercial suppliers.[9] Researchers should perform small-scale solubility tests before preparing larger volumes.
Important Considerations:
-
Sonication and Warming: Gentle warming (e.g., to 80°C) and sonication may be required to fully dissolve the compound.[9]
-
Stability: The stability of the formulation should be assessed, especially for long-term studies. For dosing periods exceeding two weeks, the suitability of these formulations should be carefully considered.[9]
-
Vehicle Controls: It is imperative to include a vehicle-only control group in all experiments to account for any effects of the solvent mixture.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This formulation is suitable for intraperitoneal (i.p.) or subcutaneous (s.c.) injections.
-
Target Concentration: 2.5 mg/mL
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
-
Procedure (for 1 mL):
-
Prepare a stock solution of this compound in DMSO at 25 mg/mL.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
Vortex thoroughly. If precipitation occurs, use sonication and gentle warming to aid dissolution.[9]
-
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This formulation uses sulfobutylether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent and is often suitable for intravenous (i.v.) administration, though filtration through a 0.22 µm filter is recommended.
-
Target Concentration: 2.5 mg/mL
-
Materials:
-
This compound powder
-
DMSO
-
20% (w/v) SBE-β-CD in sterile saline
-
-
Procedure (for 1 mL):
-
Prepare a stock solution of this compound in DMSO at 25 mg/mL.
-
In a sterile tube, add 900 µL of 20% SBE-β-CD in saline.
-
Add 100 µL of the 25 mg/mL this compound stock solution.
-
Vortex thoroughly. Use sonication and gentle warming if needed to achieve a clear solution.[9]
-
Protocol 3: DMSO/Corn Oil Formulation
This formulation is suitable for oral gavage (p.o.) or intraperitoneal (i.p.) administration, particularly for compounds with poor aqueous solubility.
-
Target Concentration: 2.5 mg/mL
-
Materials:
-
This compound powder
-
DMSO
-
Corn Oil
-
-
Procedure (for 1 mL):
-
Prepare a stock solution of this compound in DMSO at 25 mg/mL.
-
In a sterile tube, add 900 µL of corn oil.
-
Add 100 µL of the 25 mg/mL this compound stock solution.
-
Vortex thoroughly. Use sonication and gentle warming if needed to achieve a clear solution.[9]
-
Proposed Experimental Workflow for In Vivo Studies
As there is a lack of published in vivo data for this compound, a careful dose-finding study is the recommended first step. The following workflow provides a logical progression for evaluating the effects of this compound in rodent models.
Caption: Proposed experimental workflow for in vivo evaluation of this compound.
Key Considerations for Experimental Design
-
Pharmacokinetics and Brain Penetration: It is crucial to determine the pharmacokinetic profile of this compound, including its half-life and ability to cross the blood-brain barrier. This information is essential for designing effective dosing regimens and for correlating drug exposure with behavioral or physiological outcomes.
-
Dose Selection: Based on its in vitro potency in the low micromolar range, initial in vivo doses might be explored in the range of 1-30 mg/kg. A dose-response curve should be established for any observed effect.
-
Route of Administration: The choice of administration route (e.g., i.p., s.c., p.o., i.v.) will depend on the experimental question and the pharmacokinetic properties of the chosen formulation.
-
Co-administration with Orthosteric Agonists: To fully characterize the PAM activity of this compound in vivo, it may be beneficial to design experiments where it is co-administered with a sub-threshold dose of a group III mGluR agonist.
-
Target Engagement: Measuring target engagement in the central nervous system, for example, by assessing downstream signaling markers, can provide evidence that the compound is reaching its site of action and exerting a biological effect.
Conclusion
This compound is a valuable research tool for investigating the role of group III mGluRs in the central nervous system. While its in vivo application in rodent models is not yet well-documented in the scientific literature, the information and protocols provided here offer a solid foundation for researchers to design and conduct their own studies. Careful consideration of formulation, pharmacokinetics, and dose-response relationships will be key to successfully elucidating the in vivo effects of this potent and selective positive allosteric modulator.
References
- 1. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Positive Allosteric Modulators this compound (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subsynaptic mobility of presynaptic mGluR types is differentially regulated by intra- and extracellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for VU0155094 Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155094 is a positive allosteric modulator (PAM) that exhibits differential activity at group III metabotropic glutamate (B1630785) receptors (mGluRs), including mGlu4, mGlu7, and mGlu8. These receptors are Gαi/o-coupled G protein-coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Standard calcium mobilization assays are designed to detect the activation of Gαq-coupled GPCRs, which stimulate the release of intracellular calcium. To assess the activity of compounds acting on Gαi/o-coupled receptors like the group III mGluRs, a common strategy is to co-express the receptor of interest with a promiscuous G protein, such as Gαqi5 or Gα15, in a host cell line. This allows the Gαi/o-coupled receptor to signal through the Gαq pathway, resulting in a measurable increase in intracellular calcium upon agonist stimulation. This application note provides a detailed protocol for a calcium mobilization assay to characterize the activity of this compound on group III mGluRs.
Data Presentation
The following table summarizes the quantitative data for this compound's potentiation of group III mGluR activity. The potency (EC50) was determined in the presence of an EC20 concentration of an orthosteric agonist.
| Receptor | Agonist | Potency (EC50) of this compound |
| mGlu4 | Glutamate | 3.2 µM |
| mGlu7 | L-AP4 | 1.5 µM |
| mGlu8 | Glutamate | 900 nM |
Signaling Pathway
Group III mGluRs are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase. To enable a calcium mobilization assay, the receptor is co-expressed with a promiscuous G protein (Gαqi5 or Gα15). This redirects the signal through the Gαq pathway, leading to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This compound, as a PAM, enhances the receptor's response to an orthosteric agonist, leading to a greater increase in intracellular calcium.
Caption: Signaling pathway of a Gαi/o-coupled mGluR co-expressed with a promiscuous G-protein.
Experimental Workflow
The experimental workflow for the this compound calcium mobilization assay involves cell preparation, dye loading, compound addition, and fluorescence detection.
Caption: Experimental workflow for the this compound calcium mobilization assay.
Experimental Protocols
This protocol is adapted from standard calcium mobilization assay procedures for GPCRs.
Materials
-
Cell Line: CHO or HEK293 cells stably co-expressing the human group III mGluR of interest (mGlu4, mGlu7, or mGlu8) and a promiscuous G-protein (e.g., Gαqi5).
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM (acetoxymethyl ester).
-
This compound (PAM): Prepare a stock solution in DMSO.
-
Orthosteric Agonist: L-Glutamic acid or L-AP4. Prepare a stock solution in an appropriate buffer.
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: A microplate reader with automated liquid handling capable of kinetic fluorescence reading (e.g., FLIPR, FlexStation).
Cell Plating
-
The day before the assay, lift the cells and plate them into black-walled, clear-bottom microplates.
-
Seed adherent cells at a density of 40,000 to 80,000 cells/well for a 96-well plate or 10,000 to 20,000 cells/well for a 384-well plate.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
Dye Loading
-
Prepare the Fluo-4 AM dye-loading solution in assay buffer. The final concentration of Fluo-4 AM is typically between 2-4 µM.
-
Carefully remove the culture medium from the cell plate.
-
Gently wash the cells with 100 µL of pre-warmed (37°C) assay buffer.
-
Add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the dye-loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in a 5% CO2 incubator.
-
Following the incubation, allow the plate to equilibrate to room temperature for 15-30 minutes.
Compound Addition and Fluorescence Reading
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare the orthosteric agonist at a concentration that will
Application Notes & Protocols for Cell-Based Assay Methods for Testing VU0155094 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
VU0155094 is a positive allosteric modulator (PAM) that exhibits differential activity across group III metabotropic glutamate (B1630785) receptors (mGluRs), including mGluR4, mGluR7, and mGluR8.[1][2][3][4] As a PAM, this compound does not activate the receptor on its own but enhances the response of the receptor to an orthosteric agonist, such as glutamate.[2][4] This document provides detailed protocols for key cell-based functional assays to characterize the activity of this compound, enabling researchers to assess its potency and efficacy. The primary methods covered are the Thallium Flux Assay, suitable for high-throughput screening, and the Calcium Mobilization Assay, a widely used functional assay for G-protein coupled receptors (GPCRs).
Signaling Pathway of Group III mGlu Receptors
Group III mGlu receptors (mGluR4, mGluR6, mGluR7, and mGluR8) are Gi/o-coupled GPCRs. Upon activation by an agonist like glutamate, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the dissociated G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. This compound, as a PAM, binds to an allosteric site on the receptor, enhancing the conformational changes induced by the agonist and thereby potentiating the downstream signaling cascade.
Data Presentation
The following table summarizes the reported potency of this compound at different group III mGlu receptors. Potency is expressed as the half-maximal effective concentration (EC50).
| Receptor | Assay Type | Agonist Used | Potency (EC50) of this compound | Reference |
| Rat mGluR8 | Thallium Flux (GIRK) | Glutamate (EC20) | 1.6 µM | [2][4] |
| Human mGluR8 | Calcium Mobilization (Gα15) | Glutamate (EC20) | 900 nM | [4] |
| Human mGluR4 | Calcium Mobilization (Gqi5) | Glutamate (EC20) | 3.2 µM | [4] |
| Human mGluR7 | Calcium Mobilization (Gα15) | L-AP4 (EC20) | 1.5 µM | [4] |
Experimental Protocols
Thallium Flux Assay for mGluR-GIRK Channel Activation
This assay measures the activity of GIRK channels, which are activated by the βγ subunits of the Gi/o protein upon receptor activation. The influx of thallium (Tl+), a surrogate for potassium (K+), through the GIRK channels is detected by a Tl+-sensitive fluorescent dye. This method is particularly useful for high-throughput screening (HTS) to identify PAMs.[2][4]
Experimental Workflow:
Detailed Methodology:
-
Cell Culture:
-
Use a stable cell line, such as HEK293 cells, co-expressing the desired rat or human mGlu receptor (e.g., mGluR8) and GIRK1/2 channels.[4]
-
Culture the cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics) at 37°C in a humidified 5% CO2 incubator.
-
Plate the cells into 384-well black-walled, clear-bottom microplates at a suitable density and allow them to attach overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit) according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plate and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60-90 minutes to allow for dye uptake.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Using a liquid handler, add a small volume of the this compound dilutions (or vehicle control) to the wells.
-
Incubate for a short period (e.g., 2-5 minutes) at room temperature.
-
-
Agonist and Thallium Addition & Signal Detection:
-
Prepare a stimulus buffer containing an EC20 concentration of glutamate (or another appropriate agonist) and thallium sulfate. The EC20 concentration should be predetermined in a separate agonist dose-response experiment.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for a few seconds.
-
Add the stimulus buffer to the wells and immediately begin measuring the fluorescence intensity kinetically for 1-2 minutes. Thallium influx through activated GIRK channels will cause an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase or the peak response for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Calcium Mobilization Assay
This assay is a common method to measure the activation of GPCRs that couple to the Gq pathway, leading to an increase in intracellular calcium ([Ca2+]i). Since group III mGluRs are Gi/o-coupled, they do not naturally signal through calcium mobilization. To enable this assay, the receptor is co-expressed with a promiscuous G-protein, such as Gα15 or a chimeric G-protein like Gqi5, which redirects the signal to the phospholipase C (PLC) pathway, resulting in the release of calcium from intracellular stores.[2][4][5]
Experimental Workflow:
Detailed Methodology:
-
Cell Culture:
-
Dye Loading:
-
Prepare a loading buffer containing a cell-permeant calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6) and an organic anion transporter inhibitor like probenecid (B1678239) (to prevent dye leakage).
-
Aspirate the culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound.
-
Place the plate in a fluorescence plate reader (e.g., FlexStation II).
-
Add the this compound dilutions to the wells and incubate for a defined period (e.g., 1.5-2 minutes).[6]
-
Establish a stable baseline fluorescence reading.
-
Add a pre-determined EC20 concentration of the agonist (e.g., glutamate or L-AP4).[4]
-
Immediately measure the transient increase in intracellular calcium by monitoring fluorescence intensity kinetically for 50-90 seconds.[6]
-
-
Data Analysis:
-
Calculate the peak fluorescence response minus the baseline reading for each well.
-
Normalize the data to the response of a maximal concentration of the agonist alone.
-
To determine the potency of this compound, plot the normalized response against the log of the compound concentration and fit to a sigmoidal dose-response curve to obtain the EC50 value.
-
To assess the effect on agonist potency, perform full agonist dose-response curves in the presence of fixed concentrations of this compound. The leftward shift of the agonist dose-response curve indicates PAM activity.[2]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Positive Allosteric Modulators this compound (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0155094 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vitro use of VU0155094, a positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) receptors (mGluRs). This document includes recommended concentration ranges, detailed protocols for common in vitro assays, and a summary of its pharmacological properties. The provided information is intended to facilitate the design and execution of experiments to investigate the role of mGluR4, mGluR7, and mGluR8 in various physiological and pathological processes.
Introduction
This compound is a valuable pharmacological tool for studying the function of group III mGluRs, which are implicated in a variety of neurological and psychiatric disorders. As a positive allosteric modulator, this compound enhances the response of the receptor to its endogenous ligand, glutamate, rather than activating the receptor directly. This mode of action offers a more subtle and physiologically relevant way to modulate receptor activity. This compound exhibits differential potency across the group III mGluRs, making it a pan-group III PAM.[1][2]
Data Presentation
The in vitro potency of this compound has been characterized in various cell-based assays. The following table summarizes the key quantitative data for this compound activity at rat mGluR subtypes.
| Receptor Subtype | Assay Type | Agonist | Potency (EC₅₀) | Reference |
| mGluR4 | Calcium Mobilization | Glutamate (EC₂₀) | 3.2 µM | [3][4] |
| mGluR7 | Calcium Mobilization | L-AP4 (EC₂₀) | 1.5 µM | [3][4] |
| mGluR8 | Thallium Flux | Glutamate (EC₂₀) | 900 nM | [3][4] |
| mGluR8 | Calcium Mobilization | Glutamate (EC₂₀) | 1.6 µM | [5][6] |
Note: The potency of this compound can be influenced by the specific assay conditions, cell line, and the concentration of the orthosteric agonist used.
Signaling Pathway
Group III mGluRs, including mGluR4, mGluR7, and mGluR8, are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Upon activation by glutamate, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a PAM, binds to an allosteric site on the receptor, enhancing the conformational changes induced by glutamate binding and thereby potentiating this downstream signaling cascade.
Experimental Protocols
The following are detailed protocols for commonly used in vitro assays to characterize the activity of this compound.
Calcium Mobilization Assay for mGluR4 and mGluR7
This assay is suitable for Gq-coupled GPCRs. Since group III mGluRs are Gi/o-coupled, they are co-expressed with a chimeric G protein (e.g., Gqi5 or Gα15) that redirects the signal through the Gq pathway, leading to a measurable intracellular calcium flux.[3][4]
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing the mGluR of interest (e.g., mGluR4 or mGluR7) and a chimeric G protein (Gqi5 or Gα15).
-
Cell culture medium (e.g., Ham's F-12K for CHO-K1, DMEM for HEK293) supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.[7][8]
-
Black, clear-bottom 96- or 384-well assay plates.
-
FLIPR Calcium 6 Assay Kit (or similar).[1]
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Glutamate or L-AP4 stock solution.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
Protocol:
-
Cell Plating:
-
The day before the assay, seed the cells into the assay plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.[1]
-
-
Dye Loading:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range to test would be from 10 nM to 100 µM.
-
Prepare a solution of the orthosteric agonist (glutamate for mGluR4, L-AP4 for mGluR7) at a concentration that elicits approximately 20% of the maximal response (EC₂₀). This concentration needs to be predetermined in a separate agonist dose-response experiment.
-
-
Assay Measurement:
-
Place the dye-loaded cell plate into a fluorescence imaging plate reader (e.g., FLIPR).
-
Add the this compound dilutions to the wells and incubate for a short period (e.g., 2-15 minutes).
-
Add the EC₂₀ concentration of the agonist to all wells.
-
Measure the fluorescence signal kinetically for 1-3 minutes.
-
-
Data Analysis:
-
Determine the increase in fluorescence intensity over baseline for each well.
-
Plot the response as a percentage of the maximal agonist response versus the concentration of this compound.
-
Calculate the EC₅₀ value from the resulting concentration-response curve using non-linear regression.
-
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. FluxOR II Green Potassium Ion Channel Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. genscript.com [genscript.com]
- 8. genscript.com [genscript.com]
Application Notes and Protocols for Preparing VU0155094 Stock Solutions with DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of stock solutions of VU0155094, a positive allosteric modulator of group III metabotropic glutamate (B1630785) receptors (mGluRs), using Dimethyl Sulfoxide (DMSO) as the solvent.
Introduction to this compound
This compound (also known as ML397) is a valuable research tool for studying the function of group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] It acts as a positive allosteric modulator (PAM), meaning it does not activate the receptor directly but potentiates the receptor's response to an orthosteric agonist like glutamate.[1][3] Specifically, this compound is a pan-group III mGluR PAM, showing activity across multiple receptors in this group.[1][4] These receptors are predominantly found on presynaptic terminals, where they play a crucial role in regulating neurotransmitter release, including both glutamate and GABA.[2][4][5] The modulation of these receptors is a key area of interest for developing therapeutics for various neurological and psychiatric disorders.[2]
Data Presentation
The following tables summarize the key properties and activity of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Synonyms | ML397 | [6] |
| CAS Number | 731006-86-3 | [6] |
| Molecular Formula | C₂₄H₂₃N₃O₃S | MedChemExpress |
| Molecular Weight | 433.53 g/mol | MedChemExpress |
| Solubility in DMSO | 100 mg/mL (229.08 mM) | [6] |
Table 2: Potency of this compound at Group III mGluRs
| Receptor Subtype | Potency (EC₅₀) | Assay Condition | Reference |
| mGluR4 | 3.2 µM | Calcium mobilization assay with glutamate | [1] |
| mGluR7 | 1.5 µM | Calcium mobilization assay with L-AP4 | [1] |
| mGluR8 | 1.6 µM | Thallium flux assay with glutamate | [1][3] |
| mGluR8 | 900 nM | Calcium mobilization assay with glutamate | [1] |
Mechanism of Action and Signaling Pathway
This compound functions by binding to an allosteric site on group III mGluRs, distinct from the glutamate binding site. This binding event enhances the affinity and/or efficacy of orthosteric agonists, thereby potentiating the receptor's downstream signaling cascade. Group III mGluRs are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Upon activation, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of various downstream effectors, ultimately leading to the inhibition of neurotransmitter release from the presynaptic terminal.
Figure 1. Signaling pathway of Group III mGluRs modulated by this compound.
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which is essential for subsequent dilutions into aqueous experimental buffers.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
Procedure:
-
Determine Required Mass: Calculate the mass of this compound powder needed to achieve the desired stock concentration and volume. Use the formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
Table 3: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | For 1 mL Final Volume | For 5 mL Final Volume | For 10 mL Final Volume |
| 1 mM | 0.434 mg | 2.17 mg | 4.34 mg |
| 5 mM | 2.17 mg | 10.85 mg | 21.7 mg |
| 10 mM | 4.34 mg | 21.7 mg | 43.4 mg |
| 100 mM | 43.4 mg | 217 mg | 434 mg |
-
Weighing: Accurately weigh the calculated amount of this compound powder and transfer it into a sterile vial.
-
Solubilization: Add the calculated volume of high-quality DMSO to the vial. It is recommended to use newly opened DMSO as it is hygroscopic, and water absorption can reduce the solubility of the compound.[6]
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes.[6] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
Figure 2. Workflow for preparing a this compound stock solution in DMSO.
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
For most cell-based assays, the concentrated DMSO stock solution must be diluted into an aqueous buffer. It is critical to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.
Procedure:
-
Thaw Stock: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional): For very low final concentrations, it may be necessary to perform a serial dilution. First, dilute the DMSO stock into your aqueous assay buffer to create an intermediate concentration.
-
Final Dilution: Add a small volume of the DMSO stock (or intermediate dilution) to the final volume of pre-warmed assay buffer. Mix immediately by gentle inversion or pipetting to prevent precipitation of the compound.
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them on the same day.[6]
Figure 3. Workflow for preparing aqueous working solutions from DMSO stock.
Cited Experimental Methodologies
The characterization of this compound often involves cellular assays to determine its potency and efficacy as a PAM. Below are brief descriptions of key methodologies cited in the literature.
-
Thallium Flux Assays: This assay is used to measure the activity of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which are often co-expressed with GPCRs like mGluRs.[3] When the mGluR is activated, it opens the GIRK channel, allowing an influx of thallium ions (which mimic potassium ions). This influx is detected by a thallium-sensitive fluorescent dye.[1][3] The potency of this compound is determined by applying increasing concentrations of the compound in the presence of a fixed, low concentration (e.g., EC₂₀) of an agonist like glutamate and measuring the resulting increase in fluorescence.[1][3]
-
Calcium Mobilization Assays: Group III mGluRs do not naturally couple to calcium signaling. To utilize this convenient readout, they are co-expressed in cell lines with a "promiscuous" or chimeric G-protein (like Gα₁₅ or Gqi5) that redirects the receptor's signal to the phospholipase C pathway, resulting in a measurable release of intracellular calcium.[1][3] A calcium-sensitive fluorescent dye is used to detect this change. Similar to the thallium flux assay, the potency of this compound is assessed by measuring its ability to enhance the calcium response to a low concentration of an agonist.[1]
Stability and Storage
-
Powder: Store the solid form of this compound at -20°C for long-term stability.
-
DMSO Stock Solution: As previously mentioned, store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[6] Avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: These solutions are not stable for long periods and should be prepared fresh on the day of the experiment.[6]
By following these guidelines, researchers can ensure the accurate preparation, storage, and application of this compound for robust and reproducible experimental results.
References
- 1. Identification of Positive Allosteric Modulators this compound (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.monash.edu [research.monash.edu]
- 6. medchemexpress.com [medchemexpress.com]
Application of VU0155094 in Elucidating Synaptic Transmission Mechanisms
Introduction:
VU0155094 is a valuable pharmacological tool for researchers investigating the intricacies of synaptic transmission. It functions as a positive allosteric modulator (PAM) for group III metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2][3] These receptors are predominantly located on presynaptic terminals and play a crucial role in regulating neurotransmitter release.[1][3][4] this compound enhances the response of these receptors to their endogenous ligand, glutamate, providing a powerful method for studying their physiological functions. Although it acts on all group III mGluRs, its utility can be highly specific in well-defined neural circuits where the expression of a single group III mGluR subtype is dominant.[1][2]
Mechanism of Action
This compound is a pan-group III mGluR PAM, meaning it potentiates the activity of mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] It does not activate these receptors directly but rather enhances their sensitivity to glutamate. This allosteric modulation leads to a leftward shift in the glutamate concentration-response curve, indicating that a lower concentration of glutamate is required to elicit a response in the presence of this compound.[1][2] The potentiation of group III mGluRs, which are Gi/o-coupled receptors, typically results in the inhibition of adenylyl cyclase and a reduction in neurotransmitter release from the presynaptic terminal.[1][3][4]
Data Presentation
Table 1: In Vitro Potency of this compound at Group III mGluR Subtypes
| Receptor Subtype | Agonist Used | Assay Type | Potency (EC50) | Reference |
| mGluR4 | Glutamate | Calcium Mobilization (co-expressed with Gqi5) | 3.2 µM | [1] |
| mGluR7 | L-AP4 | Calcium Mobilization (co-expressed with Gα15) | 1.5 µM | [1] |
| mGluR8 | Glutamate | GIRK-mediated Thallium Flux | 1.6 µM | [1] |
| mGluR8 | Glutamate | Calcium Mobilization (co-expressed with Gα15) | 900 nM | [1] |
Table 2: Effect of this compound on Glutamate Potency at mGluR8
| This compound Concentration | Fold-Shift in Glutamate EC50 | Reference |
| 1 µM | 2.7-fold | [1][2] |
| 3 µM | 6.4-fold | [1][2] |
| 10 µM | 7.7-fold | [1][2] |
| 10 µM | 13.3-fold | [1][2] |
| 30 µM | 21.4-fold | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Characterization of this compound using Calcium Mobilization Assay
This protocol describes how to determine the potency of this compound at mGluR4 and mGluR7 using a calcium mobilization assay in cells co-expressing the receptor and a promiscuous G-protein.
Materials:
-
Cells expressing the mGluR of interest (e.g., mGluR4 or mGluR7) and a suitable G-protein (e.g., Gqi5 or Gα15).
-
This compound
-
Glutamate or L-AP4
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Multi-well plates suitable for fluorescence reading
Procedure:
-
Cell Plating: Plate the cells in the multi-well plates and grow to an appropriate confluency.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal (EC20) concentration of the agonist (glutamate for mGluR4, L-AP4 for mGluR7).
-
Assay: a. Wash the cells with assay buffer. b. Add the different concentrations of this compound to the wells and incubate for a short period (e.g., 2 minutes). c. Add the EC20 concentration of the agonist. d. Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence change against the concentration of this compound to determine the EC50 value.
Protocol 2: Electrophysiological Recording of Synaptic Transmission in Hippocampal Slices
This protocol details the use of this compound to study the modulation of synaptic transmission at the Schaffer collateral-CA1 (SC-CA1) synapse, where mGluR7 is the predominantly expressed group III mGluR in adult rodents.[1][2]
Materials:
-
Adult rodent (e.g., C57BL6/J mouse, six weeks old)
-
This compound
-
Orthosteric agonist for mGluR7 (e.g., LSP4-2022)
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
Vibratome
-
Recording chamber
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation: a. Anesthetize the animal and perfuse with ice-cold sucrose-based cutting solution. b. Rapidly dissect the brain and prepare horizontal or coronal hippocampal slices (e.g., 300-400 µm thick) using a vibratome in ice-cold cutting solution. c. Transfer the slices to a holding chamber with aCSF and allow them to recover for at least 1 hour at room temperature.
-
Recording: a. Transfer a slice to the recording chamber and perfuse with aCSF. b. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). c. Establish a stable baseline fEPSP recording for at least 20 minutes.
-
Drug Application: a. Apply the mGluR7 agonist (e.g., LSP4-2022) to the bath to induce a reduction in the fEPSP slope. b. After washing out the agonist, apply this compound to the bath for a predetermined period. c. Co-apply the mGluR7 agonist and this compound.
-
Data Analysis: a. Measure the slope of the fEPSP. b. Compare the magnitude of the agonist-induced depression of the fEPSP in the absence and presence of this compound. A potentiation of the agonist effect by this compound indicates a positive allosteric modulation of presynaptic mGluR7, leading to a greater reduction in glutamate release. c. To confirm a presynaptic mechanism, assess the paired-pulse ratio (PPR). An increase in the PPR is consistent with a decrease in presynaptic release probability.[2]
Visualizations
Caption: Signaling pathway of presynaptic group III mGluRs modulated by this compound.
Caption: Workflow for an electrophysiology experiment using this compound.
Caption: Rationale for using this compound to study mGluR7 at the SC-CA1 synapse.
References
- 1. Identification of Positive Allosteric Modulators this compound (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for VU0155094 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155094 is a valuable research tool for investigating the role of group III metabotropic glutamate (B1630785) receptors (mGluRs), particularly mGluR4, in the central nervous system. As a positive allosteric modulator (PAM), this compound enhances the receptor's response to the endogenous ligand, glutamate, offering a nuanced approach to modulating glutamatergic neurotransmission.[1][2] Dysregulation of this system is implicated in various neurological and psychiatric disorders, including Parkinson's disease, anxiety, and depression, making mGluR4 an attractive therapeutic target.[3][4]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in both in vitro and in vivo experimental settings.
Mechanism of Action
This compound is a pan-group III mGluR PAM, exhibiting activity at mGluR4, mGluR6, mGluR7, and mGluR8.[2][5][6] It binds to an allosteric site on the receptor, distinct from the glutamate binding site.[1] This binding event induces a conformational change that increases the affinity and/or efficacy of glutamate, thereby potentiating the receptor's downstream signaling cascade.[2][6]
Group III mGluRs, including mGluR4, are G-protein coupled receptors (GPCRs) that primarily couple to Gαi/o proteins.[1] Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Additionally, some evidence suggests that mGluR4 signaling can also involve the activation of the phospholipase C (PLC) and protein kinase C (PKC) pathway.[7] By potentiating this signaling, this compound ultimately modulates synaptic transmission, typically by reducing neurotransmitter release from presynaptic terminals.[1]
Data Presentation
In Vitro Potency of this compound at Group III mGluRs
| Receptor | Agonist | Assay Type | Potency (EC₅₀) | Fold Shift | Reference |
| mGluR4 | Glutamate | Calcium Mobilization (with Gqi5) | 3.2 µM | - | [2][6] |
| mGluR7 | L-AP4 | Calcium Mobilization (with Gα15) | 1.5 µM | - | [2][6] |
| mGluR8 | Glutamate | Calcium Mobilization (with Gα15) | 900 nM | - | [2][6] |
| mGluR8 | Glutamate | Thallium Flux (GIRK) | 1.6 µM | 7.7-fold at 10 µM | [2][6] |
Note: The potency of PAMs can be influenced by the concentration of the orthosteric agonist used in the assay.
Signaling Pathway and Experimental Workflow
Caption: mGluR4 Signaling Pathway Modulation by this compound.
Caption: In Vitro Calcium Mobilization Assay Workflow for this compound.
Experimental Protocols
In Vitro: Calcium Mobilization Assay
This protocol is designed to assess the positive allosteric modulation of this compound at mGluR4 expressed in a host cell line. The principle involves co-expressing mGluR4 with a promiscuous G-protein (like Gα15 or Gqi5) that couples the receptor to the phospholipase C pathway, leading to a measurable increase in intracellular calcium upon activation.[2][8]
Materials:
-
CHO or HEK293 cells stably expressing human or rat mGluR4 and a promiscuous G-protein (e.g., Gqi5).
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution (in DMSO).
-
Glutamate stock solution (in water or assay buffer).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
384-well black-walled, clear-bottom microplates.
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the mGluR4-expressing cells into 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: The following day, remove the culture medium and add the calcium-sensitive dye solution prepared in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of glutamate at a concentration that elicits a response approximately 20% of its maximum (EC₂₀).
-
Assay Execution: a. Place the cell plate into the fluorescent plate reader and measure the baseline fluorescence. b. Add the this compound dilutions (or vehicle control) to the wells and incubate for 2-5 minutes. c. Add the EC₂₀ concentration of glutamate to all wells. d. Continuously measure the fluorescence signal for at least 3 minutes.
-
Data Analysis: a. Determine the peak fluorescence response for each well. b. Normalize the data to the vehicle control. c. Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀. d. To determine the fold-shift, perform a full glutamate concentration-response curve in the absence and presence of a fixed concentration of this compound (e.g., 10 µM).
In Vivo: Assessment of Antiparkinsonian Effects in a Rodent Model
This protocol describes a general method to evaluate the efficacy of this compound in a rodent model of Parkinson's disease, such as haloperidol-induced catalepsy. This model is based on the principle that dopamine (B1211576) D2 receptor blockade by haloperidol (B65202) induces a cataleptic state, which can be reversed by compounds that modulate the basal ganglia circuitry, such as mGluR4 PAMs.[9]
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
This compound.
-
Vehicle solution (e.g., 10% Tween-80, 90% saline).
-
Haloperidol solution.
-
Catalepsy testing apparatus (e.g., a horizontal bar raised above the surface).
-
Syringes and needles for administration (e.g., intraperitoneal, oral).
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and handling for several days before the experiment.
-
Compound Preparation: Prepare a solution or suspension of this compound in the chosen vehicle.
-
Drug Administration: a. Administer this compound (e.g., 10, 30, 100 mg/kg, p.o.) or vehicle to different groups of animals. b. After a predetermined pretreatment time (e.g., 60 minutes), administer haloperidol (e.g., 0.5 mg/kg, i.p.) to induce catalepsy.
-
Catalepsy Assessment: a. At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy. b. Gently place the animal's forepaws on the elevated horizontal bar. c. Measure the time it takes for the animal to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: a. Record the descent latency for each animal at each time point. b. Compare the descent latencies between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). c. A significant reduction in descent latency in the this compound-treated groups compared to the vehicle group indicates an anticataleptic (and thus potential antiparkinsonian) effect.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use committee protocol.
Conclusion
This compound is a potent and valuable tool for exploring the therapeutic potential of mGluR4 modulation in a variety of CNS disorders. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further elucidate the role of group III mGluRs in brain function and disease. Careful consideration of the compound's pharmacology and appropriate experimental design are crucial for obtaining meaningful and reproducible results.
References
- 1. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 4. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator ADX88178 Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Positive Allosteric Modulators this compound (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing VU0155094 as a Positive Allosteric Modulator of mGluR7
Introduction
Metabotropic glutamate (B1630785) receptor 7 (mGluR7) is a presynaptic G-protein coupled receptor (GPCR) widely expressed throughout the central nervous system.[1][2][3] As a member of the group III mGluRs, it is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase and a reduction in neurotransmitter release.[1][[“]][[“]] Due to its role in modulating synaptic transmission, mGluR7 is a significant therapeutic target for various neurological and psychiatric disorders.[2][3]
VU0155094 is a valuable chemical probe characterized as a positive allosteric modulator (PAM) of group III mGluRs.[2][6] It potentiates the receptor's response to an orthosteric agonist by binding to a topographically distinct site on the receptor.[7] While this compound is a pan-group III PAM, showing activity at mGluR4, mGluR7, and mGluR8, it can be a powerful tool for studying mGluR7 function, particularly in systems where mGluR7 is the predominantly expressed group III mGluR, such as the hippocampal Schaffer collateral-CA1 (SC-CA1) synapse.[6][8] These notes provide essential data and protocols for researchers utilizing this compound to study mGluR7 potentiation.
Data Presentation: In Vitro Pharmacology of this compound
This compound's modulatory effects are "probe dependent," meaning its apparent affinity and the degree to which it modulates agonist affinity (α) versus efficacy (β) can differ depending on the orthosteric agonist used.[2][6][8] The quantitative data below, derived from calcium mobilization assays in cell lines co-expressing mGluR7 and the promiscuous G-protein Gα15, summarizes these interactions.[6][8]
Table 1: Potency of this compound at Group III mGluRs
| Receptor | Agonist (at EC20) | This compound Potency (EC50) |
| mGluR4 | Glutamate | 3.2 µM |
| mGluR7 | L-AP4 | 1.5 µM |
| mGluR8 | Glutamate | 900 nM |
| Data sourced from calcium mobilization assays.[6] |
Table 2: Affinity and Cooperativity of this compound at mGluR7 with Different Orthosteric Agonists
| Orthosteric Agonist | This compound Affinity (pKB) | Affinity Modulation (log α) | Efficacy Modulation (log β) |
| Glutamate | 5.23 ± 0.08 | 0.44 ± 0.11 | 0.45 ± 0.04 |
| L-AP4 | 5.83 ± 0.05 | 0.90 ± 0.07 | 0.69 ± 0.04 |
| LSP4-2022 | 5.48 ± 0.10 | 0.62 ± 0.13 | 0.73 ± 0.05 |
| Data derived from analysis of calcium mobilization assays.[6][8] pKB is the negative logarithm of the modulator's equilibrium dissociation constant. Log α describes the cooperativity between the PAM and the orthosteric agonist on agonist affinity. Log β describes the cooperativity on agonist efficacy.[6][8] |
Signaling Pathways and Mechanism of Action
mGluR7 is primarily located at the presynaptic active zone and acts as an autoreceptor to inhibit glutamate release.[1][[“]][[“]] Its activation by high concentrations of glutamate initiates a signaling cascade through Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of presynaptic calcium channels (P/Q-type), ultimately reducing neurotransmitter exocytosis.[1][[“]][[“]]
Caption: Canonical mGluR7 signaling cascade leading to reduced glutamate release.
This compound acts as a PAM, meaning it does not activate mGluR7 on its own but enhances the receptor's response to an orthosteric agonist like glutamate or L-AP4.[6] It binds to an allosteric site, distinct from the glutamate-binding domain, and induces a conformational change that increases the affinity and/or efficacy of the orthosteric agonist.[7][8]
Caption: Mechanism of Positive Allosteric Modulation (PAM) by this compound.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol is used to quantify the potentiation of mGluR7 by this compound in a recombinant cell line. The assay measures intracellular calcium flux following receptor activation. Since mGluR7 is Gi/o-coupled, cells must co-express a promiscuous or chimeric G-protein (e.g., Gα15 or Gqi5) to couple receptor activation to calcium mobilization.[6][8]
Caption: Workflow for the in vitro calcium mobilization assay.
Methodology:
-
Cell Culture: Maintain HEK293 or CHO cells stably co-expressing human or rat mGluR7 and a promiscuous G-protein (e.g., Gα15) in appropriate culture medium. Seed cells into black-walled, clear-bottom 384-well microplates.
-
Dye Loading: After 24 hours, wash the cells with assay buffer (e.g., HBSS supplemented with 20 mM HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare the orthosteric agonist (e.g., L-AP4, glutamate) at a concentration that will yield a final EC₂₀ response.
-
Assay Procedure:
-
Transfer the cell plate to a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add the this compound dilutions to the wells and pre-incubate for 2-5 minutes.[6][8]
-
Add the EC₂₀ concentration of the orthosteric agonist.
-
Monitor the fluorescence signal (typically excitation ~485 nm, emission ~525 nm) over time to measure the intracellular calcium response.
-
-
Data Analysis: Determine the EC₅₀ of this compound potentiation by plotting the increase in the agonist's response against the concentration of this compound and fitting the data to a four-parameter logistic equation.
Protocol 2: Hippocampal Slice Electrophysiology
This protocol validates the activity of this compound in a native tissue setting. The SC-CA1 synapse is ideal because mGluR7 is the only group III mGluR expressed, providing functional selectivity.[6][9] The protocol measures the potentiation of an agonist-induced depression of field excitatory postsynaptic potentials (fEPSPs).
Caption: Workflow for hippocampal slice electrophysiology to test mGluR7 PAMs.
Methodology:
-
Slice Preparation: Anesthetize an adult rodent and rapidly dissect the brain into ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF). Cut 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Recovery: Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
Recording Setup: Place a single slice in a submerged recording chamber continuously perfused with heated (30-32°C), oxygenated aCSF. Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum) and a glass recording microelectrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Baseline Recording: Deliver baseline stimuli (e.g., every 30 seconds) at an intensity that evokes 40-50% of the maximal fEPSP response. Record a stable baseline for at least 20 minutes.
-
Compound Application:
-
Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 10 µM) and record for 10-20 minutes.
-
Co-apply an mGluR7 agonist (e.g., the group III agonist LSP4-2022) in the continued presence of this compound.
-
-
Data Analysis: Measure the slope of the fEPSP. Quantify the depression of the fEPSP slope induced by the agonist alone versus the depression in the presence of this compound. A significantly larger depression in the presence of this compound indicates positive allosteric modulation.[6]
Compound Handling and Storage
-
Solubility: this compound is soluble in DMSO. For in vivo studies, a stock solution in DMSO can be further diluted in vehicles such as a mixture of PEG300, Tween-80, and saline.[10]
-
Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months to ensure stability.[10] It is recommended to prepare fresh working solutions for daily use.[10]
References
- 1. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. consensus.app [consensus.app]
- 5. consensus.app [consensus.app]
- 6. Identification of Positive Allosteric Modulators this compound (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulation of 7 Transmembrane Spanning Receptors: Theory, Practice and Opportunities for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Thallium Flux Assay for the Characterization of VU0155094
Audience: Researchers, scientists, and drug development professionals.
Introduction
VU0155094 is a positive allosteric modulator (PAM) that shows activity across the group III metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1] These receptors are involved in the modulation of synaptic transmission and plasticity, making them attractive therapeutic targets for a variety of neurological and psychiatric disorders.[1] This document provides a detailed protocol for a thallium flux assay used to characterize the activity of this compound on mGluR8. The assay takes advantage of the coupling of mGluR8 to G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Activation of mGluR8 leads to the opening of co-expressed GIRK channels, allowing for the influx of thallium ions, which is then detected by a thallium-sensitive fluorescent dye.[2][3]
Signaling Pathway
Group III mGluRs, including mGluR8, are G-protein coupled receptors that typically couple to Gi/o proteins. Upon activation by an agonist like glutamate, the Gi/o protein is activated, and its βγ subunits dissociate to directly gate GIRK channels, leading to potassium ion efflux (or thallium influx in this assay) and hyperpolarization of the cell membrane. This compound, as a positive allosteric modulator, does not activate the receptor on its own but enhances the response of the receptor to an agonist.[2]
Figure 1. Signaling pathway of mGluR8 activation and potentiation by this compound leading to thallium influx.
Quantitative Data
The potency of this compound as a positive allosteric modulator at various group III mGluRs has been determined using thallium flux and calcium mobilization assays. The data is summarized in the table below.
| Receptor | Agonist (Concentration) | Assay Type | This compound Potency (pEC50) | This compound Potency (µM) | Reference |
| rat mGluR8 | Glutamate (EC20) | Thallium Flux (GIRK) | 5.79 ± 0.07 | 1.6 | [2][4] |
| mGluR4 | Glutamate (EC20) | Calcium Mobilization (Gqi5) | - | 3.2 | [2] |
| mGluR7 | L-AP4 (EC20) | Calcium Mobilization (Gα15) | - | 1.5 | [2] |
| mGluR8 | Glutamate (EC20) | Calcium Mobilization (Gα15) | - | 0.9 | [2] |
Experimental Protocol: Thallium Flux Assay
This protocol is adapted from studies characterizing this compound at mGluR8 co-expressed with GIRK channels in a cellular model.[2][4]
1. Cell Culture and Seeding:
-
Cell Line: HEK-293 cells stably co-expressing rat mGluR8 and GIRK channels.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 50 U/mL Penicillin, and 50 µg/mL Streptomycin.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 384-well, black-walled, clear-bottom assay plates at a density of 10,000 to 20,000 cells per well.[5]
-
Incubate the plates under standard cell culture conditions (37°C, 5% CO2) for 24 hours.
-
2. Dye Loading:
-
Dye Solution: Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluoZin-2, FluxOR™).[3][6] The final concentration of the dye should be optimized according to the manufacturer's instructions.
-
Procedure:
-
Remove the culture medium from the wells.
-
Add the dye loading solution to each well.
-
Incubate the plate at room temperature for a specified time (typically 60-90 minutes), protected from light.
-
3. Compound Addition:
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. A typical starting concentration for a dose-response curve would be in the range of 10-30 µM.[2][4]
-
Procedure:
-
After dye loading, gently wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the respective wells.
-
Incubate the plate for a short period (e.g., 2 minutes) at room temperature.[2]
-
4. Thallium Stimulation and Signal Detection:
-
Stimulus Solution: Prepare a stimulus buffer containing an EC20 concentration of glutamate and thallium sulfate. The final thallium concentration is typically in the low millimolar range.
-
Signal Reading:
-
Place the assay plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading for 10-30 seconds.
-
Add the stimulus solution to all wells simultaneously using the plate reader's integrated fluidics.
-
Continue to record the fluorescence signal for an additional 60-180 seconds.[6]
-
5. Data Analysis:
-
The increase in fluorescence intensity corresponds to the influx of thallium into the cells.
-
The rate of fluorescence increase or the peak fluorescence can be used to determine the activity.
-
For dose-response curves, plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the pEC50.
Experimental Workflow
The following diagram illustrates the key steps in the thallium flux assay for characterizing this compound.
References
- 1. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Positive Allosteric Modulators this compound (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery, Characterization, and Structure–Activity Relationships of an Inhibitor of Inward Rectifier Potassium (Kir) Channels with Preference for Kir2.3, Kir3.X, and Kir7.1 [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
VU0155094 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0155094. The information is designed to address common challenges, with a focus on solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a positive allosteric modulator (PAM) that exhibits differential activity at group III metabotropic glutamate (B1630785) receptors (mGluRs), including mGluR4, mGluR7, and mGluR8.[1][2][3][4] It is utilized in research to study the function of these receptors in the central nervous system and their potential as therapeutic targets for various neurological and psychiatric disorders.[1][4]
Q2: What are the primary solubility characteristics of this compound?
This compound is a lipophilic molecule with low aqueous solubility. It is readily soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[5] For use in aqueous-based biological assays, it typically requires the use of co-solvents or specialized formulation techniques to prevent precipitation.
Q3: How should I prepare a stock solution of this compound?
It is highly recommended to prepare a high-concentration stock solution in 100% DMSO.[5] A stock solution of 10 mM in newly opened, anhydrous DMSO is a common starting point. To aid dissolution, ultrasonic treatment may be necessary.[5]
Q4: How should I store this compound solutions?
Powdered this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[5] Once dissolved in a solvent, it is best to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles.[5]
Troubleshooting Guide: Solubility Issues in Aqueous Buffer
This guide addresses common problems encountered when diluting this compound stock solutions into aqueous buffers for in vitro experiments.
Problem 1: Precipitation upon dilution of DMSO stock in aqueous buffer.
Possible Cause: The low aqueous solubility of this compound is exceeded when the DMSO concentration is significantly lowered by the addition of aqueous buffer.
Solutions:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility, typically between 0.1% and 1%. The maximum tolerable DMSO concentration will depend on your specific experimental system.
-
Use of Co-solvents: For dilutions requiring a lower final DMSO concentration, consider using a multi-component solvent system. A common approach involves a mixture of DMSO, PEG300, and Tween-80.[5]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This can sometimes help to avoid rapid precipitation.
-
Temperature: Ensure your aqueous buffer is at room temperature or slightly warmed before adding the this compound stock solution. In some cases, gentle warming (e.g., to 37°C) can aid solubility, but be cautious of compound stability at elevated temperatures.[5]
-
Sonication: After dilution, briefly sonicate the solution to help dissolve any microscopic precipitates that may have formed.[5]
Problem 2: Cloudiness or precipitation in the final assay plate.
Possible Cause: The final concentration of this compound in the assay medium is still too high for its aqueous solubility, or interactions with components of the cell culture medium are causing precipitation.
Solutions:
-
Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your final assay buffer through a solubility test.
-
Formulation with SBE-β-CD: Consider using sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent. A formulation of 10% DMSO and 90% (20% SBE-β-CD in saline) has been reported to be effective.[5]
-
Fresh Preparation: Prepare the final working solution immediately before use.[5] Over time, even in the presence of co-solvents, precipitation can occur.
Quantitative Data Summary
| Parameter | Value | Solvent/Vehicle | Notes | Reference |
| Solubility | 100 mg/mL (229.08 mM) | DMSO | Requires sonication. Hygroscopic DMSO can negatively impact solubility. | [5] |
| Solubility | 2.5 mg/mL (5.73 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Requires sonication and warming/heating to 80°C. | [5] |
| Solubility | 2.5 mg/mL (5.73 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Requires sonication and warming/heating to 80°C. | [5] |
| Solubility | 2.5 mg/mL (5.73 mM) | 10% DMSO, 90% Corn Oil | Requires sonication and warming/heating to 80°C. | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube for 30 seconds.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Assays using Co-solvents
This protocol yields a 2.5 mg/mL solution.
-
Start with a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If precipitation or phase separation occurs, gentle warming and sonication can be used to aid dissolution.[5]
-
This working solution should be prepared fresh on the day of the experiment.[5]
Visualizations
Caption: Workflow for this compound solution preparation and troubleshooting.
Caption: Simplified signaling pathway of mGluR7 with this compound.
References
- 1. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Positive Allosteric Modulators this compound (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
identifying and mitigating off-target effects of VU0155094
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating off-target effects of VU0155094.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR4, mGluR7, and mGluR8.[1][2] As a PAM, it does not activate the receptor directly but enhances the response of the receptor to its endogenous ligand, glutamate, or other orthosteric agonists.[2] Group III mGluRs are Gαi/o-coupled receptors, and their activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.
Q2: What are the known on-target and off-target activities of this compound?
A2: this compound is a pan-group III mGluR PAM, meaning it potentiates mGluR4, mGluR7, and mGluR8 without selectivity among these subtypes.[2] Its primary off-target activity identified in a broad panel of 68 targets is the inhibition of the norepinephrine (B1679862) transporter (NET), where it showed 50% inhibition of radioligand binding at a 10 μM concentration.[2][3] Otherwise, it is considered to have a relatively clean ancillary pharmacology profile.[2]
Q3: How can I experimentally distinguish between the on-target mGluR-mediated effects and the off-target NET-mediated effects of this compound?
A3: To dissect the on-target versus off-target effects, you can use a combination of pharmacological tools and control experiments:
-
Selective Antagonists: Co-administer this compound with a selective antagonist for the norepinephrine transporter, such as nisoxetine. If the observed effect is blocked by the NET antagonist, it is likely mediated by off-target NET inhibition.
-
Selective mGluR Antagonists: Use a group III mGluR antagonist to confirm that the effect is mediated by these receptors.
-
Cell Lines with and without Target Expression: If possible, use cell lines that endogenously express or are engineered to express the target of interest (mGluRs) and control cell lines that do not. An on-target effect should only be observed in the cells expressing the mGluRs.
-
Varying this compound Concentration: Use the lowest effective concentration of this compound to minimize off-target effects, as the NET inhibition is observed at higher concentrations (10 μM).[2]
Q4: Since this compound is not selective for a specific group III mGluR, how can I determine which subtype is responsible for my observed effect?
A4: Differentiating the effects of this compound on individual group III mGluR subtypes can be challenging. Here are some strategies:
-
Subtype-Selective Agonists/PAMs/NAMs: Use subtype-selective orthosteric agonists or other allosteric modulators in conjunction with this compound.
-
Knockout/Knockdown Models: Employ cell lines or animal models where one or more of the group III mGluR subtypes have been knocked out or knocked down.
-
Expression Profiling: Characterize the expression levels of mGluR4, mGluR7, and mGluR8 in your experimental system. If only one subtype is predominantly expressed, it is likely the mediator of the observed effect.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No potentiation of agonist response observed. | 1. Inactive compound. 2. Inappropriate agonist or agonist concentration. 3. Cell health issues. 4. Incorrect assay setup. | 1. Verify the integrity and concentration of the this compound stock solution. 2. Ensure the orthosteric agonist is appropriate for the mGluR subtype and is used at a concentration that allows for potentiation (e.g., EC20). 3. Check cell viability and receptor expression levels. 4. Review the experimental protocol for errors in reagent preparation or incubation times. |
| High background signal or apparent agonist activity of this compound alone. | 1. Contamination of reagents. 2. Off-target effects at high concentrations. 3. Intrinsic agonist activity in the specific assay system. | 1. Use fresh, high-purity reagents and sterile techniques. 2. Perform a concentration-response curve of this compound alone to determine if it has agonist activity at the concentrations used. Lower the concentration if possible. 3. While generally considered a PAM, confirm its lack of agonist activity in your specific cell line and assay conditions. |
| Inconsistent results between experiments. | 1. Variability in cell passage number or density. 2. "Probe-dependence" of the allosteric modulator. 3. Instability of reagents. | 1. Use cells within a consistent passage number range and ensure consistent cell seeding density. 2. The effects of allosteric modulators can be dependent on the orthosteric agonist used.[3] If you have changed the agonist, this may alter the potentiation by this compound. 3. Prepare fresh solutions of agonists and this compound for each experiment. |
| Observed effect may be due to norepinephrine transporter (NET) inhibition. | The experimental system expresses functional NET. | 1. As detailed in FAQ Q3, use a selective NET antagonist (e.g., nisoxetine) as a control to block this potential off-target effect. 2. Use a lower concentration of this compound, as NET inhibition is more prominent at higher concentrations.[2] |
Quantitative Data
Table 1: On-Target Potency of this compound at Group III mGluRs
| Receptor | Assay Type | Agonist Used | Potency (EC₅₀) | Reference |
| mGluR4 | Calcium Mobilization | Glutamate (EC₂₀) | 3.2 µM | [2] |
| mGluR7 | Calcium Mobilization | L-AP4 (EC₂₀) | 1.5 µM | [2] |
| mGluR8 | Thallium Flux | Glutamate (EC₂₀) | 1.6 µM | [3] |
| mGluR8 | Calcium Mobilization | Glutamate (EC₂₀) | 900 nM | [2] |
Table 2: Off-Target Activity of this compound
| Target | Assay Type | Concentration Tested | Effect | Reference |
| Norepinephrine Transporter (NET) | Radioligand Binding | 10 µM | 50% inhibition | [2][3] |
| 67 other GPCRs, ion channels, and transporters | Eurofins/PanLabs Profiling | 10 µM | Inactive | [2][3] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for mGluR Potentiation
This protocol is for measuring the potentiation of Gαi/o-coupled mGluRs by this compound using a cell line co-expressing the mGluR of interest and a promiscuous G protein (e.g., Gαqi5) that redirects the signal to the calcium pathway.
Materials:
-
HEK293 or CHO cells stably co-expressing the mGluR of interest (mGluR4, mGluR7, or mGluR8) and Gαqi5.
-
Culture Medium: DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Orthosteric agonist (e.g., Glutamate or L-AP4).
-
This compound.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare the orthosteric agonist at a concentration that will yield an EC₂₀ response in the final assay volume.
-
-
Assay Measurement:
-
Place the cell plate in the FLIPR instrument.
-
Add the this compound dilutions to the wells and pre-incubate for a defined period (e.g., 2-15 minutes).
-
Add the EC₂₀ concentration of the orthosteric agonist.
-
Measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the increase in fluorescence in response to the agonist in the presence of different concentrations of this compound.
-
Plot the potentiation as a function of this compound concentration to determine the EC₅₀.
-
Protocol 2: Thallium Flux Assay for mGluR Potentiation
This protocol is for measuring the potentiation of Gαi/o-coupled mGluRs by this compound in a cell line co-expressing the mGluR and G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Materials:
-
HEK293 cells stably co-expressing the mGluR of interest and GIRK1/2 channels.
-
Culture Medium: As in Protocol 1.
-
Assay Buffer: As in Protocol 1.
-
Thallium-sensitive dye (e.g., Thallos AM).
-
Stimulus Buffer containing thallium sulfate.
-
Orthosteric agonist.
-
This compound.
-
Poly-D-Lysine coated microplates.
-
Kinetic plate reader capable of fluorescence measurement.
Procedure:
-
Cell Plating:
-
Seed the cells onto Poly-D-Lysine coated microplates and incubate for 24 hours.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's protocol.
-
Remove the culture medium and add the dye loading solution.
-
Incubate for the recommended time (e.g., 1 hour) at room temperature or 37°C.
-
-
Compound Preparation:
-
Prepare dilutions of this compound in assay buffer.
-
Prepare the orthosteric agonist at its EC₂₀ concentration in the thallium-containing stimulus buffer.
-
-
Assay Measurement:
-
Wash the cells with assay buffer.
-
Add the this compound dilutions and pre-incubate.
-
Place the plate in the kinetic plate reader and begin recording baseline fluorescence.
-
Add the agonist-containing stimulus buffer.
-
Continue to record the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the rate of thallium influx from the fluorescence signal.
-
Plot the potentiation of the agonist response as a function of this compound concentration to determine the EC₅₀.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: General experimental workflow for using this compound.
Caption: Logical diagram for identifying this compound effects.
References
Technical Support Center: Troubleshooting Experimental Variability with VU0155094
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0155094. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) receptors (mGluRs), with activity at mGluR4, mGluR7, and mGluR8.[1][2] As a PAM, it does not activate the receptor directly but potentiates the receptor's response to an orthosteric agonist, such as the endogenous ligand glutamate.[1][3] This makes it a valuable tool for studying the therapeutic potential of modulating group III mGluR activity in various neurological and psychiatric disorders.[2][4][5]
Q2: Is this compound selective for a specific group III mGlu receptor?
No, this compound is considered a pan-group III mGluR PAM, as it demonstrates activity at mGluR4, mGluR7, and mGluR8.[1] Its potency varies between these receptor subtypes.
Q3: I am seeing inconsistent results in my experiments. What are the common sources of variability with this compound?
Inconsistent results with this compound can stem from several factors:
-
Probe Dependence: The potentiating effect of this compound can differ depending on the orthosteric agonist used in the assay (e.g., glutamate vs. L-AP4).[2][3] This phenomenon, known as "probe dependence," is a key characteristic of many allosteric modulators.[6][7]
-
Racemic Mixture: this compound is typically supplied as a racemate, a 1:1 mixture of two enantiomers. Enantiomers can have different pharmacological properties, including potency and off-target effects.[8][9] Variability in the exact ratio of enantiomers between batches or differential degradation of one enantiomer could lead to inconsistent results.
-
Solubility and Stability: this compound has limited aqueous solubility and can precipitate out of solution if not prepared and stored correctly. Degradation of the compound in solution over time can also lead to a loss of potency.
-
Experimental Conditions: Variations in cell line, receptor expression levels, agonist concentration, and assay temperature can all contribute to experimental variability.
Troubleshooting Guides
Issue 1: Problems with Solubility and Compound Stability
Q: My this compound solution appears cloudy, or I suspect it has precipitated. What should I do?
A: Cloudiness or precipitation indicates that the compound is not fully dissolved. Here are some steps to address this:
-
Use the Correct Solvent: For in vitro stock solutions, use 100% dimethyl sulfoxide (B87167) (DMSO).[10] For in vivo formulations, specific solvent systems are required.[10]
-
Aid Dissolution: Gentle warming and sonication can help dissolve the compound.[10] For in vivo preparations, heating to 80°C may be necessary.[10]
-
Use Fresh Solvents: DMSO is hygroscopic (absorbs water from the air), which can reduce its ability to dissolve compounds. Use freshly opened, high-purity DMSO for stock solutions.[10]
-
Prepare Fresh Dilutions: Avoid repeated freeze-thaw cycles of stock solutions.[10] For aqueous assay buffers, prepare fresh dilutions from the DMSO stock for each experiment, and do not store aqueous solutions for extended periods.
Q: How should I store my this compound solutions to ensure stability?
A: Proper storage is critical for maintaining the potency of this compound.
-
Powder: Store at -20°C for up to 3 years.[10]
-
DMSO Stock Solutions: Aliquot and store at -80°C for up to 6 months, or at -20°C for up to 1 month.[10]
Issue 2: Inconsistent Potency and Efficacy
Q: The EC50 of this compound varies between my experiments, even when I use the same cell line. Why is this happening?
A: This is a common issue with allosteric modulators and can be attributed to "probe dependence."[3][6] The potency (EC50) of this compound is dependent on the specific orthosteric agonist used and its concentration. For example, the affinity of this compound at mGluR7 is four-fold greater when L-AP4 is used as the agonist compared to glutamate.[3]
Troubleshooting Steps:
-
Standardize the Orthosteric Agonist: Use the same orthosteric agonist at a consistent concentration (e.g., EC20) across all experiments for more comparable results.
-
Consider the Endogenous Ligand: When possible, using the endogenous agonist (glutamate) may provide more physiologically relevant results, but be aware of its potential activity at other receptors.[6]
-
Acknowledge the Racemate: Be aware that you are working with a racemic mixture. If highly reproducible quantitative data is required, consider the possibility that the enantiomers may have different activities. While there is no current literature on the separated enantiomers of this compound, this is a known source of variation for other racemic compounds.[8][9][11]
Issue 3: Potential Off-Target Effects
Q: I am observing effects in my experiment that are inconsistent with group III mGluR modulation. Could this compound have off-target effects?
A: While this compound has a relatively clean pharmacological profile, it has been shown to cause 50% inhibition of the norepinephrine (B1679862) transporter (NET) at a concentration of 10 µM.[1]
Troubleshooting Steps:
-
Dose-Response Analysis: If you suspect off-target effects, perform a careful dose-response analysis. Off-target effects may only appear at higher concentrations.
-
Use Control Experiments: Include appropriate controls to rule out off-target effects. For example, if you suspect NET inhibition, you could use a known NET inhibitor as a positive control.
-
Consider the Experimental System: The impact of NET inhibition will depend on your experimental model. It is more likely to be a confounding factor in systems with significant noradrenergic signaling.
Data Presentation
Table 1: In Vitro Potency of this compound at Group III mGlu Receptors
| Receptor | Assay Type | Orthosteric Agonist (Concentration) | This compound Potency (EC50) | Reference |
| mGluR8 | Thallium Flux | Glutamate (EC20) | 1.6 µM | [1] |
| mGluR8 | Calcium Mobilization | Glutamate (EC20) | 900 nM | [1] |
| mGluR7 | Calcium Mobilization | L-AP4 (EC20) | 1.5 µM | [1] |
| mGluR4 | Calcium Mobilization | Glutamate (EC20) | 3.2 µM | [1] |
Table 2: Solubility and Stability of this compound
| Solvent/Storage Condition | Solubility/Stability | Recommendations | Reference |
| DMSO | 100 mg/mL (229.08 mM) | Use ultrasonicatio to aid dissolution. Use freshly opened DMSO. | [10] |
| In vivo formulation 1 | 2.5 mg/mL (5.73 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Requires sonication and heating. | [10] |
| In vivo formulation 2 | 2.5 mg/mL (5.73 mM) | 10% DMSO, 90% Corn Oil. Requires sonication and heating. | [10] |
| Powder Storage | 3 years at -20°C | [10] | |
| DMSO Stock Solution Storage | 6 months at -80°C or 1 month at -20°C | Aliquot to avoid freeze-thaw cycles. | [10] |
Experimental Protocols
General Protocol for a Cell-Based Calcium Mobilization Assay
This protocol provides a general framework for assessing this compound activity in a recombinant cell line expressing a group III mGlu receptor and a promiscuous G-protein (e.g., Gα15) that couples to the calcium signaling pathway.
-
Cell Culture: Culture HEK293 cells stably expressing the group III mGluR of interest and Gα15 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Cell Plating: Seed cells into 384-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: On the day of the assay, load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Assay Procedure: a. Wash the cells with assay buffer to remove excess dye. b. Add the diluted this compound solutions to the cells and incubate for a short period (e.g., 2-5 minutes). c. Add the orthosteric agonist (e.g., glutamate or L-AP4) at a fixed concentration (typically EC20). d. Measure the fluorescence intensity using a plate reader (e.g., FLIPR) to detect changes in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the concentration of this compound to determine the EC50 value.
Mandatory Visualizations
Caption: Signaling pathway of group III mGluRs with this compound.
Caption: Workflow for troubleshooting inconsistent results with this compound.
Caption: Logical relationships influencing the experimental outcome of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Positive Allosteric Modulators this compound (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Group III metabotropic glutamate receptors: pharmacology, physiology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of allosteric probe dependence in μ opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing VU0155094 concentration for maximal efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0155094, a positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) receptors (mGluRs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) that acts on group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2][3][4] As a PAM, it does not activate the receptor directly but enhances the receptor's response to an orthosteric agonist, such as glutamate.[1][5] It binds to a site on the receptor distinct from the agonist binding site, inducing a conformational change that potentiates the agonist's effect.[6]
Q2: What are the typical effective concentrations for this compound in in vitro experiments?
A2: The effective concentration of this compound can vary depending on the specific group III mGluR subtype, the orthosteric agonist used, and the experimental assay. Generally, concentrations in the low micromolar range are effective. For instance, a concentration of 10 µM is often used for initial characterization and has been shown to potentiate responses at mGluR4, mGluR7, and mGluR8.[1]
Q3: Is this compound selective for a specific group III mGluR?
A3: No, this compound is considered a pan-group III mGluR PAM, meaning it exhibits activity at multiple receptors within this group.[1][3] It does, however, show differential potency at the various subtypes.
Q4: Does this compound have any off-target effects?
A4: Studies have shown that this compound has a relatively clean ancillary pharmacology profile. At a concentration of 10 µM, it was found to be inactive at 68 other targets, with the exception of the norepinephrine (B1679862) transporter, where it caused a 50% inhibition of radioligand binding.[1]
Troubleshooting Guide
Issue 1: I am not observing any potentiation of my agonist's effect with this compound.
-
Concentration of this compound: Ensure you are using an appropriate concentration. Refer to the data tables below for reported EC50 values. It is advisable to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
-
Concentration of Orthosteric Agonist: The effect of a PAM is dependent on the presence of an orthosteric agonist.[6] If the agonist concentration is too high (saturating), the potentiating effect of the PAM may be masked. Conversely, if the agonist concentration is too low, the resulting signal may be insufficient to detect potentiation. It is recommended to use an agonist concentration that elicits a submaximal response (e.g., EC20).[1][7]
-
Probe Dependence: The potentiation effect of this compound can vary depending on the orthosteric agonist used.[2][3][5] Consider testing different agonists for your target receptor.
-
Solubility Issues: this compound has low aqueous solubility.[8] Ensure that the compound is fully dissolved in your experimental buffer. See the "Experimental Protocols" section for recommended solvent and solution preparation guidelines. Precipitation of the compound will lead to a lower effective concentration and reduced efficacy.
Issue 2: I am seeing inconsistent results between experiments.
-
Compound Stability: Prepare fresh working solutions of this compound for each experiment. Stock solutions in DMSO can be stored at -20°C for up to a month or -80°C for up to six months, but repeated freeze-thaw cycles should be avoided.[9][10]
-
pH of the Buffer: Ensure the pH of your experimental buffer is consistent, as pH shifts can affect compound solubility and receptor activity.
-
Cell Health and Passage Number: If using cell-based assays, ensure that the cells are healthy and within a consistent passage number range, as receptor expression levels and signaling efficiency can change over time.
Issue 3: The compound precipitates out of solution during my experiment.
-
Solvent Choice: this compound is soluble in DMSO.[9][10] For aqueous experimental buffers, ensure the final concentration of DMSO is low and compatible with your system.
-
Use of Co-solvents: For in vivo or certain in vitro applications, co-solvents may be necessary to maintain solubility. See the detailed solvent protocols in the "Experimental Protocols" section.
-
Temperature: If precipitation occurs, gentle warming and sonication can aid in dissolution.[9] However, be mindful of the temperature stability of your biological system.
Data Presentation
Table 1: In Vitro Potency of this compound at Group III mGluRs
| Receptor | Agonist Used | Assay Type | Reported Potency (EC50) | Reference |
| mGluR8 | Glutamate | Thallium Flux | 1.6 µM | [1][5] |
| mGluR8 | Glutamate | Calcium Mobilization (Gα15) | 900 nM | [1] |
| mGluR7 | L-AP4 | Calcium Mobilization (Gα15) | 1.5 µM | [1] |
| mGluR4 | Glutamate | Calcium Mobilization (Gqi5) | 3.2 µM | [1] |
Table 2: Fold-Shift in Glutamate Potency by this compound at mGluR8
| This compound Concentration | Fold-Shift in Glutamate EC50 | Reference |
| 1 µM | 2.7-fold | [5] |
| 3 µM | 6.4-fold | [5] |
| 10 µM | 13.3-fold | [5] |
| 30 µM | 21.4-fold | [5] |
Experimental Protocols
1. Preparation of this compound Stock Solution (In Vitro)
-
Solvent: Use newly opened, anhydrous DMSO.[9][10] Hygroscopic DMSO can significantly impact solubility.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM). For example, to prepare a 10 mM stock, dissolve 4.37 mg of this compound (MW: 436.52 g/mol ) in 1 mL of DMSO.
-
Dissolution: If necessary, use ultrasonic agitation to aid dissolution.[9][10]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to 1 month or -80°C for up to 6 months.[9][10]
2. Preparation of Working Solutions for In Vitro Assays
-
Dilution: On the day of the experiment, thaw a vial of the stock solution and dilute it to the desired final concentration in your aqueous experimental buffer.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and that a vehicle control with the same DMSO concentration is included in your experiment.
3. Preparation of this compound Formulation for In Vivo Studies
Caution: The following are examples and may require optimization for your specific animal model and administration route.
-
Protocol 1 (PEG300/Tween-80/Saline):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to reach the final volume. This yields a 2.5 mg/mL solution.
-
If precipitation occurs, warming and sonication may be required.[9]
-
-
Protocol 2 (SBE-β-CD/Saline):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, add 100 µL of the DMSO stock to 900 µL of a 20% SBE-β-CD solution in saline. This yields a 2.5 mg/mL solution.
-
Warming and sonication may be necessary to achieve a clear solution.[9]
-
-
Protocol 3 (Corn Oil):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, add 100 µL of the DMSO stock to 900 µL of corn oil. This yields a 2.5 mg/mL solution.
-
Warming and sonication may be required.[9]
-
It is recommended to prepare in vivo formulations fresh on the day of use.[9]
Visualizations
Caption: Simplified signaling cascade for group III mGluRs.
Caption: A typical workflow for in vitro experiments with this compound.
Caption: A decision tree for troubleshooting experiments.
References
- 1. Identification of Positive Allosteric Modulators this compound (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.monash.edu [research.monash.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
assessing the stability of VU0155094 in solution over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of VU0155094 in solution over time.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions in solvent can be stored at -80°C for 6 months or at -20°C for 1 month.
Q2: How can I conduct a preliminary assessment of this compound stability in my experimental buffer?
A2: A preliminary stability assessment can be performed by preparing a solution of this compound at a known concentration in your desired solvent or buffer. Aliquots of this solution can be incubated under different conditions (e.g., room temperature, 4°C, 37°C) and analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours) using an appropriate analytical method like HPLC or LC-MS. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound. For in vitro experiments, various protocols involving co-solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline can be used to achieve the desired concentration. It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic, and water content can affect solubility.
Q4: My this compound solution appears cloudy or has precipitated. What should I do?
A4: If you observe precipitation or phase separation, gentle warming and/or sonication can help in dissolving the compound. Ensure that you have not exceeded the solubility limit in your chosen solvent system. If the problem persists, consider preparing a fresh stock solution or using a different solvent system.
Q5: I am observing new peaks in my HPLC/LC-MS analysis of this compound over time. What does this signify?
A5: The appearance of new peaks in your chromatogram over time is a strong indicator of compound degradation. These new peaks represent degradation products. To understand the stability of this compound, it is important to identify and quantify these degradants.
Troubleshooting Guides
This section provides solutions to common issues encountered during the stability assessment of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffer | - The concentration of this compound exceeds its solubility in the final buffer. - The organic solvent from the stock solution is causing the compound to crash out. | - Reduce the final concentration of this compound. - Decrease the percentage of organic solvent in the final solution. - Utilize a different co-solvent system to improve solubility. - Analyze the precipitate to confirm if it is the parent compound or a degradant. |
| Inconsistent results between stability experiments | - Inconsistent preparation of stock or working solutions. - Variable storage times or conditions of the solutions. | - Standardize the protocol for solution preparation. - Prepare fresh solutions for each experiment or strictly adhere to established storage guidelines. |
| Appearance of new peaks in HPLC/LC-MS analysis over time | - Degradation of this compound. | - Attempt to identify the degradation products to understand the degradation pathway. - Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants, protect from light). |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Buffer
This protocol outlines a general method for evaluating the stability of this compound in a desired aqueous buffer at different temperatures.
1. Solution Preparation:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Working Solution: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). Ensure the final concentration of DMSO is low (typically ≤1%) to minimize its effect on the experiment.
2. Incubation:
-
Aliquot the working solution into separate, sealed vials for each time point and temperature condition.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
3. Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.
4. Sample Analysis:
-
Analyze the samples immediately by a validated analytical method, such as HPLC or LC-MS.
-
If immediate analysis is not possible, quench the reaction by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) and store at -80°C. This will also precipitate any proteins if they are present in the buffer.
-
Prior to analysis, centrifuge the quenched samples to remove any precipitate and analyze the supernatant.
5. Data Analysis:
-
Quantify the peak area of the parent this compound compound at each time point relative to the t=0 sample.
-
Plot the percentage of this compound remaining against time for each temperature condition to determine the stability profile.
Data Presentation
The results of the stability study can be summarized in the following table:
| Time (hours) | % this compound Remaining at 4°C | % this compound Remaining at 25°C | % this compound Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
minimizing VU0155094 precipitation in experimental assays
For researchers, scientists, and drug development professionals utilizing the positive allosteric modulator VU0155094, this technical support center provides troubleshooting guidance and frequently asked questions to mitigate common experimental challenges, with a primary focus on preventing precipitation in assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[2][3] It is considered a "pan-group III PAM" due to its activity across these receptor subtypes.[2]
Q2: What is the potency of this compound at the different group III mGluRs?
A2: The potency of this compound varies across the different group III mGluR subtypes. Reported potencies are approximately 3.2 μM at mGluR4, 1.5 μM at mGluR7, and 900 nM at mGluR8.[2]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[4][5] It is crucial to use anhydrous (water-free) DMSO, as the presence of water can significantly reduce the solubility of hydrophobic compounds.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Troubleshooting Guide: Minimizing this compound Precipitation
Precipitation of this compound in aqueous assay buffers is a common issue due to its hydrophobic nature. This guide provides a systematic approach to diagnose and resolve precipitation problems.
Problem 1: Precipitate forms immediately upon adding the this compound stock solution to the aqueous assay buffer.
This is the most frequent precipitation issue, often referred to as "crashing out," and is typically caused by a rapid change in solvent polarity.
| Possible Cause | Recommended Solution |
| High Stock Concentration | Prepare a lower concentration stock solution in DMSO. For example, instead of a 100 mM stock, try a 10 mM or 5 mM stock. This reduces the "solvent shock" upon dilution into the aqueous buffer.[5] |
| Improper Dilution Technique | Pre-warm your assay buffer to 37°C. Instead of adding the stock solution directly to the final volume, perform a serial dilution. Create an intermediate dilution of the stock in a small volume of the assay buffer first, then add this intermediate dilution to the final volume. Add the stock solution dropwise while gently vortexing or swirling the buffer to ensure rapid and even dispersion.[5] |
| Final Concentration Exceeds Aqueous Solubility | The desired final concentration of this compound may be above its solubility limit in the specific assay buffer. It is crucial to determine the maximum soluble concentration of this compound in your assay conditions. |
Problem 2: The assay medium becomes cloudy or a precipitate forms over time (hours to days) in the incubator.
This may indicate issues with the compound's stability in the assay medium or interactions with media components.
| Possible Cause | Recommended Solution |
| Interaction with Media Components | If working in serum-free conditions, the likelihood of precipitation may increase as serum proteins can sometimes help solubilize hydrophobic compounds. If permissible for your experiment, consider the inclusion of a low percentage of serum (e.g., 1-2%). High concentrations of certain salts, such as phosphates, can sometimes contribute to the precipitation of small molecules. If you suspect buffer incompatibility, consider using a different buffering system. |
| Temperature Fluctuations | Repeated warming and cooling of the experimental plates can affect compound solubility. Maintain a stable temperature in your incubator and avoid removing plates for extended periods. |
| High Final DMSO Concentration | While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon prolonged incubation. Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to minimize both toxicity and potential long-term solubility issues.[5] |
Quantitative Data Summary
Table 1: this compound Potency at Group III mGluRs
| Receptor Subtype | Reported Potency (EC₅₀) |
| mGluR4 | 3.2 µM |
| mGluR7 | 1.5 µM |
| mGluR8 | 900 nM |
| Data from Jalan-Sakrikar, N., et al. (2014). ACS Chemical Neuroscience.[2] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
| Data from MedChemExpress technical datasheet.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the tube vigorously to dissolve the compound. If necessary, briefly sonicate the solution in a water bath or warm it to 37°C to ensure complete dissolution.[4]
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.[4]
Protocol 2: Calcium Mobilization Assay with this compound
This protocol is adapted from Jalan-Sakrikar, N., et al. (2014) and is intended for cells co-expressing a group III mGluR and a promiscuous G-protein (e.g., Gα15) or a chimeric G-protein (e.g., Gqi5) to couple the receptor to calcium signaling.
-
Cell Plating: Plate cells at an appropriate density in black-walled, clear-bottom 384-well plates and grow overnight.
-
Dye Loading: Remove the culture medium and replace it with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) containing a calcium indicator dye (e.g., Fluo-4 AM). Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. It is recommended to perform an intermediate dilution step to minimize precipitation. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Assay Procedure:
-
Wash the cells with the assay buffer to remove excess dye.
-
Add the prepared this compound dilutions to the respective wells and incubate for a short period (e.g., 2-5 minutes).
-
Add a sub-maximal concentration (e.g., EC₂₀) of glutamate to all wells (except for the no-agonist control).
-
Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) to detect changes in intracellular calcium levels.
-
-
Data Analysis: Analyze the data to determine the potentiation of the glutamate response by this compound and calculate its EC₅₀.
Visualizations
Caption: Simplified signaling pathway of group III mGluRs.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Positive Allosteric Modulators this compound (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
potential interactions of VU0155094 with other reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0155094.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) with activity across group III metabotropic glutamate (B1630785) receptors (mGluRs), including mGluR4, mGluR7, and mGluR8.[1][2][3] As a PAM, it does not activate the receptor on its own but enhances the response of the receptor to an orthosteric agonist, such as glutamate.[1][4] Its allosteric binding site is distinct from the orthosteric agonist binding site.[1][4]
Q2: Is this compound selective for a specific group III mGlu receptor?
No, this compound is considered a pan-group III PAM, meaning it potentiates the activity of mGluR4, mGluR7, and mGluR8.[1][3] It does not show significant activity at other mGluR subtypes.[1]
Q3: What does "probe dependence" mean in the context of this compound's activity?
"Probe dependence" refers to the observation that the modulatory effect of this compound can vary depending on the specific orthosteric agonist used to activate the receptor.[1][2][3] For example, the potency and efficacy of this compound at mGluR7 differ when glutamate is used as the agonist compared to L-AP4 or LSP4-2022.[1][4] This is a critical consideration for experimental design and data interpretation.
Q4: Does this compound have any known off-target activities?
Pharmacological profiling has shown that this compound has a generally clean ancillary pharmacology profile.[4] However, at a concentration of 10 µM, it has been observed to cause 50% inhibition of radioligand binding to the norepinephrine (B1679862) transporter.[4] Researchers should be mindful of this potential off-target effect, especially at higher concentrations.
Q5: What are recommended solvents and storage conditions for this compound?
For in vitro experiments, this compound can be dissolved in DMSO.[5] For in vivo studies, various formulations are suggested, including combinations of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[5] It may require sonication or warming to fully dissolve.[5] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[5]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in functional assays.
-
Possible Cause: Probe dependence of this compound. The choice of orthosteric agonist significantly impacts the modulatory effect.
-
Troubleshooting Steps:
-
Confirm the identity and concentration of the orthosteric agonist being used.
-
If possible, test this compound's activity with at least two different orthosteric agonists (e.g., glutamate and L-AP4) to characterize its effect in your specific assay system.
-
Refer to published data to see how this compound's potency and efficacy change with different agonists at the mGluR subtype you are studying.[1][4]
-
Issue 2: Lack of potentiation at expected concentrations.
-
Possible Cause 1: Sub-optimal concentration of the orthosteric agonist. As a PAM, this compound requires the presence of an agonist to exert its effect. The concentration of the agonist will influence the observed potentiation.
-
Troubleshooting Steps:
-
Ensure you are using an EC20 concentration of the orthosteric agonist. An EC20 concentration is typically used to provide a suitable window for observing potentiation.
-
Perform a full agonist concentration-response curve in the presence and absence of this compound to fully characterize the modulatory effect.[1][4]
-
-
Possible Cause 2: Issues with compound solubility.
-
Troubleshooting Steps:
-
Visually inspect your stock and working solutions for any precipitation.
-
If solubility is a concern, gentle warming or sonication may be used to aid dissolution.[5]
-
Consider the vehicle used for dilution and its compatibility with your assay buffer.
-
Issue 3: Observing effects that may not be mediated by group III mGluRs.
-
Possible Cause: Off-target effects, particularly at higher concentrations.
-
Troubleshooting Steps:
-
Be aware of the potential interaction with the norepinephrine transporter at concentrations around 10 µM.[4]
-
If your experimental system expresses the norepinephrine transporter, consider using a lower concentration of this compound or including a norepinephrine transporter antagonist as a control.
-
Perform control experiments in cell lines or tissues that do not express group III mGluRs to rule out non-specific effects.
-
Quantitative Data Summary
| Receptor | Agonist | Potency (EC50) of this compound | Assay Type | Reference |
| Rat mGluR8 | Glutamate | 1.6 µM | Thallium Flux (GIRK) | [1][4] |
| Human mGluR8 | Glutamate | 900 nM | Calcium Mobilization (Gα15) | [1][4] |
| Human mGluR4 | Glutamate | 3.2 µM | Calcium Mobilization (Gqi5) | [1][4] |
| Human mGluR7 | L-AP4 | 1.5 µM | Calcium Mobilization (Gα15) | [1][4] |
Experimental Protocols
Protocol: In Vitro Calcium Mobilization Assay for this compound Activity
This protocol is a generalized procedure based on methods described for characterizing this compound.[1][4]
-
Cell Culture: Culture HEK293 cells (or another suitable host cell line) stably co-expressing the human group III mGluR of interest (e.g., mGluR4, mGluR7, or mGluR8) and a promiscuous G-protein such as Gα15 or a chimeric G-protein like Gqi5.
-
Cell Plating: Seed the cells into 384-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in assay buffer. Incubate the plate according to the dye manufacturer's instructions to allow for dye loading.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the orthosteric agonist (e.g., glutamate or L-AP4) at a concentration that will yield an EC20 response in the final assay volume.
-
Assay Procedure:
-
Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).
-
Add the this compound dilutions to the wells and pre-incubate for 2 minutes.
-
Add the EC20 concentration of the orthosteric agonist.
-
Measure the fluorescence intensity over time to detect changes in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone.
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Caption: Signaling pathway of a group III mGluR modulated by this compound.
Caption: General experimental workflow for testing this compound activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Positive Allosteric Modulators this compound (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
addressing inconsistent results in VU0155094 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experiments involving the positive allosteric modulator (PAM) VU0155094. The information is tailored for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound, presented in a question-and-answer format.
Q1: Why am I observing variable potency of this compound between different experiments?
A1: Inconsistent potency of this compound can stem from several factors, a key one being its "probe-dependent" nature.[1][2] This means the observed activity of this compound can vary significantly depending on the orthosteric agonist it is used in conjunction with. For instance, the affinity of this compound at mGlu7 is four-fold greater when L-AP4 is used as the agonist compared to glutamate (B1630785).[1]
Troubleshooting Steps:
-
Standardize the Orthosteric Agonist: Ensure you are using the same orthosteric agonist at a consistent EC20 concentration across all experiments you wish to compare.
-
Consider Agonist-Specific Cooperativity: Be aware that this compound exhibits different cooperativity (both affinity and efficacy modulation) with different agonists at the various group III mGlu receptors.[1] Refer to the data tables below to see how the choice of agonist can impact this compound's effect.
-
Check Compound Stability and Solubility: Ensure proper storage and handling of this compound to avoid degradation. Prepare fresh solutions and be mindful of its solubility characteristics.
Q2: My results with this compound differ between CHO and HEK cell lines. What could be the reason?
A2: The choice of host cell line for expressing the target receptor can significantly impact experimental outcomes. CHO (Chinese Hamster Ovary) and HEK293 (Human Embryonic Kidney) cells have different endogenous expression profiles of signaling proteins and can have variations in their secretory pathways.[3] These differences can lead to variations in receptor expression, membrane localization, and coupling to downstream signaling pathways, thereby affecting the observed potency and efficacy of this compound.
Troubleshooting Steps:
-
Cell Line Authentication: Verify the identity and purity of your cell lines to rule out contamination or misidentification.
-
Consistent Expression System: When comparing data, ensure the same host cell line and receptor construct were used.
-
Consider Endogenous Machinery: Be aware that the endogenous signaling components of the host cell can influence the assay readout.
Q3: I am seeing discrepancies in my data when using different G-protein chimeras (e.g., Gqi5 vs. Gα15). Why is this happening?
A3: Group III mGlu receptors naturally couple to Gi/o proteins, which inhibit adenylyl cyclase. To facilitate high-throughput screening using calcium flux assays, these receptors are often co-expressed with promiscuous G-protein chimeras like Gqi5 or Gα15, which redirect the signal through the Gq pathway, leading to an increase in intracellular calcium. However, Gqi5 and Gα15 can have different coupling efficiencies and signaling kinetics with the same receptor.[4] This can lead to variations in the magnitude and kinetics of the calcium response, which in turn can affect the calculated potency of this compound.
Troubleshooting Steps:
-
Acknowledge G-protein Bias: Recognize that the choice of chimeric G-protein can introduce bias into the signaling readout.
-
Standardize the G-protein: For comparative studies, use the same G-protein chimera across all experiments.
-
Validate with an Orthogonal Assay: If possible, confirm key findings using an assay that measures the native Gi/o signaling pathway, such as a cAMP assay.
Q4: I am concerned about potential off-target effects of this compound. What is known about its selectivity?
A4: this compound is a pan-group III mGlu PAM, meaning it potentiates mGlu4, mGlu6, mGlu7, and mGlu8 receptors.[5] While it has a generally clean ancillary pharmacology profile, it has been shown to cause 50% inhibition of radioligand binding to the norepinephrine (B1679862) transporter at a concentration of 10 μM.[5]
Troubleshooting Steps:
-
Use Appropriate Concentrations: Whenever possible, use this compound at concentrations well below 10 μM to minimize the risk of off-target effects on the norepinephrine transporter.
-
Employ Control Experiments: In native tissue or in vivo experiments, consider using appropriate antagonists for the norepinephrine transporter to rule out any contribution of this off-target activity to your observed effects.
-
Utilize Selective Agonists: In systems where multiple group III mGluRs are present, the use of a more selective orthosteric agonist can help to isolate the effects on a specific receptor subtype.
Data Presentation
The following tables summarize the quantitative data for this compound's potency and its probe-dependent effects on various group III mGlu receptors.
Table 1: Potency of this compound at Group III mGlu Receptors
| Receptor | Assay Type | Agonist (at EC20) | Potency (EC50/pEC50) | Cell Line | G-Protein | Reference |
| mGlu4 | Calcium Mobilization | Glutamate | 3.2 µM | CHO | Gqi5 | [5] |
| mGlu7 | Calcium Mobilization | L-AP4 | 1.5 µM | HEK | Gα15 | [5] |
| mGlu8 | Thallium Flux | Glutamate | 1.6 µM (pEC50 of 5.79 ± 0.07) | - | GIRK | [5] |
| mGlu8 | Calcium Mobilization | Glutamate | 900 nM | HEK | Gα15 | [5] |
Table 2: Probe Dependence of this compound at mGlu8
| Orthosteric Agonist | This compound Concentration | Fold-Shift in Agonist Potency | Assay Type | Cell Line | G-Protein | Reference |
| Glutamate | 1 µM | 2.7 | Calcium Mobilization | HEK | Gα15 | [5] |
| Glutamate | 3 µM | 6.4 | Calcium Mobilization | HEK | Gα15 | [5] |
| Glutamate | 10 µM | 13.3 | Calcium Mobilization | HEK | Gα15 | [5] |
| Glutamate | 30 µM | 21.4 | Calcium Mobilization | HEK | Gα15 | [5] |
| Glutamate | 10 µM | 7.7 | Thallium Flux | - | GIRK | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize this compound.
Calcium Mobilization Assay
This protocol is adapted for a 96-well plate format and is suitable for measuring the potentiation of Gq-coupled mGlu receptor signaling by this compound.
Materials:
-
CHO or HEK cells stably expressing the mGlu receptor of interest and a chimeric G-protein (e.g., Gqi5 or Gα15).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM or other suitable calcium indicator dye.
-
Pluronic F-127.
-
Probenecid (B1678239) (optional, to prevent dye leakage).
-
This compound stock solution (in DMSO).
-
Orthosteric agonist stock solution (e.g., Glutamate or L-AP4 in an appropriate solvent).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM), 0.02% Pluronic F-127, and optionally 2.5 mM probenecid in assay buffer.
-
Aspirate the culture medium from the cell plates and add 50 µL of the loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a 2X stock solution of this compound in assay buffer.
-
Prepare a 4X stock solution of the orthosteric agonist (at its EC80 concentration for antagonist mode, or a full dose-response curve for potentiation mode) in assay buffer.
-
-
Assay:
-
Wash the cells twice with 100 µL of assay buffer, leaving 50 µL of buffer in each well after the final wash.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Add 50 µL of the 2X this compound solution to the appropriate wells and incubate for 2-15 minutes.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject 50 µL of the 4X orthosteric agonist solution and continue to measure the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the orthosteric agonist alone.
-
Plot the normalized response against the concentration of this compound to determine its EC50.
-
Electrophysiology - Field Excitatory Postsynaptic Potential (fEPSP) Recordings in Hippocampal Slices
This protocol is for assessing the effect of this compound on synaptic transmission in a native tissue setting, specifically at the Schaffer collateral-CA1 synapse where mGlu7 is predominantly expressed.[5]
Materials:
-
Rodent (e.g., mouse or rat).
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Sucrose-based cutting solution containing (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 MgCl2, 0.5 CaCl2, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Vibratome.
-
Recording chamber and perfusion system.
-
Glass microelectrodes (filled with aCSF, 1-5 MΩ resistance).
-
Stimulating electrode (e.g., bipolar tungsten).
-
Amplifier and data acquisition system.
-
This compound and orthosteric agonist (e.g., LSP4-2022).
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and decapitate.
-
Rapidly remove the brain and place it in ice-cold sucrose-based cutting solution.
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with aCSF at 32-34°C for at least 30 minutes to recover, and then maintain them at room temperature.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and perfuse with aCSF at 2-3 mL/min at 30-32°C.
-
Place a stimulating electrode in the stratum radiatum to stimulate the Schaffer collateral afferents.
-
Place a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
-
Data Acquisition:
-
Establish a stable baseline fEPSP by delivering single pulses at 0.05 Hz. Adjust the stimulus intensity to elicit a response that is 30-40% of the maximal amplitude.
-
Record a stable baseline for at least 20 minutes.
-
Apply this compound to the perfusion bath at the desired concentration and record for another 20-30 minutes.
-
In the continued presence of this compound, co-apply the orthosteric agonist and record the potentiated response.
-
Wash out the drugs and, if possible, record the recovery of the fEPSP to baseline.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average of the baseline recording.
-
Plot the normalized fEPSP slope over time to visualize the effects of the compounds.
-
Mandatory Visualizations
Group III mGlu Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway for group III metabotropic glutamate receptors.
Caption: Canonical Gi/o-coupled signaling pathway for group III mGlu receptors.
Experimental Workflow for Assessing this compound Potentiation
The diagram below outlines a typical experimental workflow for determining the potentiating effect of this compound.
Caption: A typical workflow for a calcium flux assay to measure this compound potentiation.
Troubleshooting Flowchart for Inconsistent this compound Results
This flowchart provides a logical approach to troubleshooting inconsistent experimental results with this compound.
Caption: A logical troubleshooting guide for addressing inconsistent this compound results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harnessing secretory pathway differences between HEK293 and CHO to rescue production of difficult to express proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Positive Allosteric Modulators this compound (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Unexpected Results with VU0155094: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VU0155094, a positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) (mGlu) receptors. The information herein is designed to help interpret unexpected data and refine experimental designs.
Frequently Asked Questions (FAQs)
Q1: I thought this compound was a selective mGlu8 PAM, but my results suggest broader activity. Why is this?
A1: While initially identified as a positive allosteric modulator of mGlu8, further comprehensive profiling has revealed that this compound is a pan-group III mGlu PAM.[1] This means it also potentiates the activity of mGlu4, mGlu6, and mGlu7 receptors.[1] Therefore, if your experimental system expresses multiple group III mGlu receptors, the observed effects will be a composite of this compound's action at all present subtypes.
Q2: The modulatory effect of this compound seems to change when I use a different agonist. Is this expected?
A2: Yes, this phenomenon is known as "probe dependence" and has been documented for this compound.[1][2][3][4][5] The nature and magnitude of the allosteric modulation by this compound can vary significantly depending on the orthosteric agonist used to activate the receptor. For instance, this compound increases the affinity of glutamate at mGlu7, but it decreases the affinity of the agonist LSP4-2022 at the same receptor.[1][2] It is crucial to consider the specific agonist being used when interpreting your data.
Q3: I am seeing unexpected off-target effects in my experiments. What is known about the selectivity of this compound?
A3: this compound is generally considered to have a clean ancillary pharmacology profile.[1][2] However, at a concentration of 10 µM, it has been shown to cause 50% inhibition of radioligand binding to the norepinephrine (B1679862) transporter.[1][2] If your experimental system is sensitive to changes in norepinephrine signaling, this off-target activity could contribute to unexpected results.
Q4: Can I use this compound to study mGlu7 specifically, given its lack of selectivity?
A4: Yes, this is possible by selecting an experimental system where mGlu7 is the predominantly expressed group III mGlu receptor. One such system is the Schaffer collateral-CA1 (SC-CA1) synapse in the hippocampus of adult rats.[1][2] In this preparation, this compound has been successfully used to potentiate mGlu7-mediated responses.[1][2] Careful validation of the expression profile of group III mGlu receptors in your chosen system is essential.
Troubleshooting Guide
Issue 1: Inconsistent Potency or Efficacy of this compound
Possible Cause 1: Presence of Multiple Group III mGlu Receptors Your experimental system may express a mixture of mGlu4, mGlu7, and mGlu8 receptors. This compound exhibits different potencies at these subtypes.
Troubleshooting Steps:
-
Characterize Receptor Expression: Use techniques like qPCR or Western blotting to determine the relative expression levels of group III mGlu receptors in your system.
-
Use Subtype-Preferring Agonists: In conjunction with this compound, employ agonists with some degree of selectivity for different group III mGlu receptors to help dissect the observed effects.
-
Consult Potency Data: Refer to the quantitative data on this compound potency at each receptor subtype to inform your interpretation (see Table 1).
Possible Cause 2: Probe Dependence The observed effect of this compound is highly dependent on the orthosteric agonist used.
Troubleshooting Steps:
-
Test Multiple Agonists: If feasible, repeat key experiments with different orthosteric agonists (e.g., glutamate, L-AP4, LSP4-2022) to characterize the probe dependence in your system.
-
Maintain Consistent Agonist Concentration: When comparing experiments, ensure that the concentration of the orthosteric agonist is kept constant and is at an EC
20level to allow for clear potentiation. -
Review Agonist-Specific Effects: Be aware of how this compound affects the affinity and/or efficacy of your chosen agonist at the relevant receptor subtype (see Table 2).
Issue 2: Unexpected Physiological or Behavioral Effects
Possible Cause: Off-Target Activity At higher concentrations (≥10 µM), this compound may inhibit the norepinephrine transporter.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a full dose-response analysis to determine if the unexpected effects are only present at high concentrations of this compound.
-
Control for Norepinephrine Effects: If possible, use antagonists for adrenergic receptors to see if the unexpected effects can be blocked, which would suggest the involvement of norepinephrine signaling.
-
Use a Lower Concentration: If the desired on-target potentiation can be achieved at concentrations below 10 µM, it is advisable to use the lowest effective concentration to minimize the risk of off-target effects.
Quantitative Data
Table 1: Potency of this compound at Group III mGlu Receptors
| Receptor Subtype | EC50 (µM) |
| mGlu4 | 3.2 |
| mGlu7 | 1.5 |
| mGlu8 | 0.9 |
Data extracted from Jalan-Sakrikar et al. (2014).[1][2]
Table 2: Influence of this compound on Orthosteric Agonist Affinity (KA)
| Receptor | Agonist | Effect of this compound on KA |
| mGlu7 | Glutamate | Increased Affinity |
| mGlu7 | L-AP4 | Decreased Affinity |
| mGlu8 | L-AP4 | Decreased Affinity |
| All Group III | LSP4-2022 | Decreased Affinity (Right-shifted KA) |
Data extracted from Jalan-Sakrikar et al. (2014).[1]
Experimental Protocols
In Vitro Potentiation Assay using Thallium Flux
This protocol is adapted from the methods used to characterize this compound.
-
Cell Culture: HEK293 cells co-expressing the desired rat mGlu receptor (e.g., mGlu8) and G-protein-coupled inwardly-rectifying potassium (GIRK) channels are plated in 384-well plates.
-
Dye Loading: Cells are incubated with a thallium-sensitive dye (e.g., FluxOR) for 1 hour at 37°C.
-
Compound Addition: this compound is added to the wells at various concentrations and incubated for 2 minutes.
-
Agonist Stimulation: An EC
20concentration of an orthosteric agonist (e.g., glutamate) is added along with a thallium solution. -
Data Acquisition: Fluorescence is measured immediately using a plate reader (e.g., FLIPR) to detect thallium influx through the activated GIRK channels.
-
Data Analysis: The potentiation by this compound is quantified by determining the EC
50from the concentration-response curve.
Electrophysiology at the SC-CA1 Synapse
This protocol is a summary of the methods used to assess this compound activity in a native tissue setting.
-
Slice Preparation: Prepare acute hippocampal slices from adult rats.
-
Recording Setup: Place slices in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
fEPSP Recording: Record field excitatory postsynaptic potentials (fEPSPs) in the stratum radiatum of the CA1 region by stimulating Schaffer collateral afferents.
-
Baseline Establishment: Establish a stable baseline fEPSP response for at least 20 minutes.
-
Compound Application: Apply the orthosteric agonist (e.g., LSP4-2022) to the bath to induce a submaximal inhibition of the fEPSP.
-
PAM Application: In the continued presence of the agonist, co-apply this compound and record the change in fEPSP slope.
-
Paired-Pulse Facilitation: Assess paired-pulse facilitation before and after drug application to determine the presynaptic locus of action.
Visualizations
Caption: General mechanism of this compound as a PAM.
References
- 1. Identification of Positive Allosteric Modulators this compound (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.monash.edu [research.monash.edu]
Validation & Comparative
A Comparative Guide to VU0155094 and Other mGluR7 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Metabotropic glutamate (B1630785) receptor 7 (mGluR7) has emerged as a promising therapeutic target for a variety of central nervous system (CNS) disorders, including anxiety, depression, and schizophrenia. As a presynaptic receptor, mGluR7 plays a crucial role in modulating neurotransmitter release. Positive allosteric modulators (PAMs) of mGluR7 offer a nuanced approach to enhancing receptor function, providing spatio-temporal control over endogenous signaling. This guide provides a detailed comparison of VU0155094 with other notable mGluR7 PAMs, supported by experimental data, to aid researchers in selecting the appropriate tool compounds for their studies.
Performance Comparison of mGluR7 Positive Allosteric Modulators
The following table summarizes the in vitro potency and selectivity of this compound and other key mGluR7 PAMs. Potency is typically measured as the half-maximal effective concentration (EC50), representing the concentration of the compound that produces 50% of its maximal effect.
| Compound | mGluR7 EC50 | Selectivity Profile | Key Characteristics |
| This compound | 1.5 µM[1] | Pan-Group III PAM (mGluR4 EC50 = 3.2 µM, mGluR8 EC50 = 0.9 µM)[1] | One of the first identified pan-Group III mGlu PAMs.[1][2] |
| VU0422288 | 146 nM[1] | Pan-Group III PAM (mGluR4 EC50 = 108 nM, mGluR8 EC50 = 125 nM)[1][2] | More potent than this compound but remains non-selective within Group III.[1][2] |
| AMN082 | 64-290 nM | Selective for mGluR7 over other mGluR subtypes.[3] However, it has off-target activities at monoamine transporters.[4] | An allosteric agonist that can activate mGluR7 in the absence of an orthosteric agonist.[3] Its utility in vivo is limited by off-target effects.[4] |
| VU6046980 | 150 nM | Selective for mGluR7 over other mGluRs (>30 µM for mGluR1,2,3,4,5,8).[5] However, it exhibits off-target activity at the sigma-1 receptor.[5] | A potent and CNS-penetrant mGluR7 PAM, but in vivo effects are complicated by off-target activity.[5] |
| CVN636 | 7 nM | Highly selective for mGluR7 over other mGluRs and a broad range of other targets.[4] | A potent and selective allosteric agonist with good CNS penetration and no functional desensitization observed.[4] |
| ADX88178 | > 30 µM | Primarily a potent mGluR4 PAM (EC50 = 4 nM for human mGluR4).[6] Also shows activity at mGluR8.[4] | Often used as a tool compound for mGluR4, but its group III activity profile is important to consider in experimental design.[7][8][9] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of mGluR7 modulation, it is essential to consider its downstream signaling pathways and the experimental methods used to assess compound activity.
mGluR7 Signaling Pathway
mGluR7 is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[10] Activation of mGluR7 leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[10][11] The dissociated Gβγ subunits can also directly modulate the activity of ion channels, leading to the inhibition of voltage-gated Ca2+ channels (VGCCs) and the activation of G-protein-coupled inwardly rectifying K+ (GIRK) channels.[11][12] These actions collectively reduce neurotransmitter release from the presynaptic terminal.
Caption: mGluR7 signaling cascade in the presynaptic terminal.
Experimental Workflow: Calcium Mobilization Assay
A common in vitro method to assess the activity of mGluR7 PAMs is the calcium mobilization assay. This assay typically utilizes a recombinant cell line co-expressing mGluR7 and a promiscuous G-protein, such as Gα15 or Gαqi5, which couples the receptor to the phospholipase C (PLC) pathway, leading to a measurable increase in intracellular calcium upon receptor activation.
Caption: Workflow for a typical calcium mobilization assay.
Detailed Experimental Protocols
Calcium Mobilization Assay Protocol
This protocol is a generalized procedure based on common practices for assessing mGluR PAM activity.
1. Cell Culture and Plating:
-
HEK293 or CHO cells stably co-expressing the human or rat mGluR7 and a promiscuous G-protein (e.g., Gαqi5) are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are seeded into 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay and incubated overnight.[13]
2. Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., HBSS with 20 mM HEPES) for a specified time (e.g., 1 hour) at 37°C.[13][14]
3. Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
A baseline fluorescence reading is taken.
-
The mGluR7 PAM (e.g., this compound) is added at various concentrations, and the fluorescence is monitored.
-
After a short incubation period with the PAM, a sub-maximal (EC20) concentration of an orthosteric agonist (e.g., L-AP4 or glutamate) is added to stimulate the receptor.[1]
-
Fluorescence is continuously measured to detect the increase in intracellular calcium.
4. Data Analysis:
-
The change in fluorescence intensity is plotted against the concentration of the PAM.
-
The EC50 value, representing the concentration of the PAM that produces 50% of the maximal potentiation, is calculated using a sigmoidal dose-response curve fit.
Electrophysiology Protocol (Whole-Cell Patch-Clamp)
This protocol outlines a general approach for measuring the effect of mGluR7 PAMs on synaptic transmission in brain slices.
1. Brain Slice Preparation:
-
Rodent brain slices (e.g., hippocampal or cortical) of a specific thickness (e.g., 300-400 µm) are prepared using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Recording Setup:
-
Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF.
-
Whole-cell patch-clamp recordings are made from visually identified neurons (e.g., pyramidal neurons) using a patch pipette filled with an appropriate internal solution.
3. Measurement of Synaptic Transmission:
-
Evoked postsynaptic currents (PSCs) are elicited by stimulating afferent fibers with a bipolar electrode.
-
A stable baseline of PSCs is recorded for a period of time.
4. Compound Application:
-
The mGluR7 PAM is bath-applied to the slice at a known concentration.
-
Following a period of drug application, an mGluR7 agonist can be applied to assess the potentiating effect of the PAM on the agonist-induced suppression of synaptic transmission.
5. Data Analysis:
-
The amplitude of the PSCs before, during, and after drug application is measured and analyzed.
-
The percentage of inhibition of the PSC amplitude by the agonist in the absence and presence of the PAM is calculated to determine the degree of potentiation.
Conclusion
The selection of an appropriate mGluR7 PAM is critical for the successful investigation of its therapeutic potential. While this compound served as an important early tool compound, its lack of selectivity within the group III mGlu receptors limits its utility for specifically probing mGluR7 function. Newer compounds like VU6046980 and CVN636 offer significantly improved selectivity, with CVN636 emerging as a particularly promising tool due to its high potency, selectivity, and favorable pharmacokinetic properties. Researchers should carefully consider the pharmacological profile of each compound in the context of their specific experimental goals. The provided experimental protocols and pathway diagrams offer a foundational understanding for the design and interpretation of studies aimed at elucidating the role of mGluR7 in health and disease.
References
- 1. Identification of Positive Allosteric Modulators this compound (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of CVN636: A Highly Potent, Selective, and CNS Penetrant mGluR7 Allosteric Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Persistent challenges in the development of an mGlu7 PAM in vivo tool compound: the discovery of VU6046980 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ADX-88178 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 ADX88178 in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. researchgate.net [researchgate.net]
- 11. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VU0155094 and VU0422288 in Metabotropic Glutamate Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used positive allosteric modulators (PAMs) of group III metabotropic glutamate (B1630785) receptors (mGluRs), VU0155094 and VU0422288. Both compounds are instrumental in studying the physiological roles and therapeutic potential of mGluR4, mGluR7, and mGluR8. This document outlines their distinct pharmacological profiles, presents key experimental data in a comparative format, details the methodologies for the cited experiments, and visualizes the relevant signaling pathway.
Pharmacological Profiles: A Head-to-Head Comparison
This compound and VU0422288 are both classified as pan-group III mGluR positive allosteric modulators, meaning they enhance the response of mGluR4, mGluR7, and mGluR8 to the endogenous agonist, glutamate.[1][2][3] However, they exhibit distinct pharmacological properties in terms of potency, differential activity across receptor subtypes, and dependence on the orthosteric agonist used in the assay ("probe dependence").[1][4]
This compound (ML397) was identified through a high-throughput screening (HTS) campaign.[1][4] It potentiates group III mGluRs with potencies in the micromolar and high nanomolar range.[1][4] An important characteristic of this compound is its notable probe dependence. For instance, at mGlu7, its modulatory activity is more pronounced when glutamate is the orthosteric agonist compared to L-AP4 or LSP-2022, where it shows neutral efficacy cooperativity.[4] This suggests that the conformational changes induced by different agonists can alter the binding or efficacy of this compound.
VU0422288 (ML396) , on the other hand, was developed from a chemical optimization program for mGluR4 PAMs.[1] It is significantly more potent than this compound, with potencies in the low nanomolar range across the group III mGluRs.[1] Compared to this compound, VU0422288 exhibits a more consistent positive modulation of both affinity and efficacy for various orthosteric agonists at mGlu7 and mGlu8.[4] However, at mGlu4, its cooperativity is highly dependent on the specific agonist present.[4]
Quantitative Data Summary
The following table summarizes the potency (EC50 values) of this compound and VU0422288 at rat mGluR4, mGluR7, and mGluR8 in a calcium mobilization assay.
| Compound | mGluR4 EC50 (nM) | mGluR7 EC50 (nM) | mGluR8 EC50 (nM) |
| This compound | 3200[4] | 1500[4] | 900[4] |
| VU0422288 | 108[1] | 146[1] | 125[1] |
Group III mGluR Signaling Pathway
Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8) are G-protein coupled receptors that are predominantly coupled to the Gαi/o subunit.[5][6] Upon activation by an orthosteric agonist like glutamate, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP).[5][6] The dissociation of the Gβγ subunit from Gαi/o can also lead to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[6] Positive allosteric modulators like this compound and VU0422288 bind to a site on the receptor distinct from the glutamate binding site and enhance the receptor's response to the agonist, thereby amplifying this signaling cascade.
Caption: Group III mGluR signaling pathway modulated by a PAM.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and VU0422288.
Calcium Mobilization Assay
This assay is used to determine the potency of the PAMs by measuring the increase in intracellular calcium upon receptor activation in the presence of an orthosteric agonist.
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are transiently transfected with plasmids encoding the specific rat mGluR subtype (mGluR4, mGluR7, or mGluR8) and a promiscuous G-protein (Gα15) or a chimeric G-protein (Gqi5 for mGluR4) to couple the receptor to the phospholipase C pathway.
Assay Procedure:
-
Transfected cells are plated in 384-well black-walled, clear-bottom plates and incubated for 24 hours.
-
The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
After incubation, the dye solution is removed, and the cells are washed with the assay buffer.
-
The assay plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
A baseline fluorescence reading is taken.
-
The PAM (this compound or VU0422288) is added at various concentrations, followed by a fixed, sub-maximal (EC20) concentration of the orthosteric agonist (e.g., glutamate for mGluR4 and mGluR8, L-AP4 for mGluR7).
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.
-
Data are normalized to the maximal response and EC50 values are calculated using a four-parameter logistic equation.
Thallium Flux Assay (GIRK Channel Activation)
This assay measures the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which is a downstream effect of Gβγ subunit signaling following group III mGluR activation.
Cell Culture and Transfection:
-
HEK293 cells are stably co-transfected with the specific rat mGluR subtype and GIRK1/2 channel subunits.
-
Cells are maintained in DMEM with appropriate selection antibiotics.
Assay Procedure:
-
Cells are plated in 384-well black-walled, clear-bottom plates and grown to confluence.
-
The culture medium is removed, and cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 1 hour at room temperature.
-
The dye is removed, and cells are washed with a chloride-free assay buffer.
-
The plate is placed in a fluorescence plate reader.
-
A baseline fluorescence is recorded.
-
A solution containing the PAM and an EC20 concentration of the orthosteric agonist, along with thallium sulfate, is added to the wells.
-
As GIRK channels open, thallium ions enter the cell and bind to the dye, causing an increase in fluorescence.
-
The rate of fluorescence increase is measured to determine channel activity.
-
EC50 values for the PAMs are determined by plotting the potentiation of the agonist response against the PAM concentration.
Conclusion
This compound and VU0422288 are indispensable pharmacological tools for the investigation of group III mGluRs. Their distinct potencies and nuanced interactions with orthosteric agonists provide researchers with a versatile toolkit. VU0422288 is a highly potent pan-group III PAM, making it suitable for studies requiring robust receptor modulation. In contrast, the pronounced probe dependence of this compound offers a unique opportunity to explore the allosteric nature of mGluR activation and the conformational dynamics of the receptor in the presence of different binding partners. The choice between these two modulators will depend on the specific experimental goals, with both compounds continuing to contribute significantly to our understanding of mGluR biology and their potential as therapeutic targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Positive Allosteric Modulators this compound (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]
- 6. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to mGluR7 Activation: AMN082 vs. VU0155094
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key allosteric modulators of the metabotropic glutamate (B1630785) receptor 7 (mGluR7): AMN082, an allosteric agonist, and VU0155094, a positive allosteric modulator (PAM). This document synthesizes available experimental data to objectively evaluate their efficacy and mechanisms of action in activating mGluR7, a critical target in neuroscience research and drug development.
Introduction to mGluR7 and Allosteric Modulation
Metabotropic glutamate receptor 7 (mGluR7) is a presynaptic G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmitter release. As a member of the group III mGluRs, it is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates ion channel activity and inhibits the release of neurotransmitters such as glutamate and GABA. The unique localization and function of mGluR7 have made it an attractive therapeutic target for a range of neurological and psychiatric disorders.
Allosteric modulators offer a sophisticated approach to targeting receptors like mGluR7. Unlike orthosteric ligands that bind to the same site as the endogenous ligand (glutamate), allosteric modulators bind to a distinct site on the receptor. This can lead to several advantages, including greater subtype selectivity and a more nuanced modulation of receptor function. This guide focuses on two such modulators: AMN082, which acts as a direct activator (an allosteric agonist), and this compound, which enhances the effect of the endogenous ligand (a positive allosteric modulator).
AMN082: A Selective mGluR7 Allosteric Agonist
AMN082 (N,N′-dibenzhydrylethane-1,2-diamine) was the first selective allosteric agonist identified for mGluR7.[1][2] It directly activates the receptor in the absence of an orthosteric agonist, mimicking the effect of glutamate.[1]
Efficacy and Potency of AMN082
AMN082 has been shown to be a potent activator of mGluR7 in various in vitro assays. It effectively inhibits cAMP accumulation and stimulates GTPγS binding in cells expressing mGluR7.[3][4][5] The reported EC50 values for AMN082 range from 64 to 290 nM, highlighting its high potency.[3][4][5][6] Studies have indicated that the efficacy of AMN082 is comparable to that of the group III mGluR agonist L-AP4 and superior to that of L-glutamate.[4][5] AMN082 is also noted for its selectivity for mGluR7 over other mGluR subtypes.[3] However, some reports suggest it may have off-target activities and is subject to rapid metabolism in vivo.[1]
Quantitative Data for AMN082
| Parameter | Assay | Value | Cell Line | Reference |
| EC50 | cAMP Accumulation Inhibition | 64 ± 32 nM | CHO cells expressing human mGluR7b | [4] |
| EC50 | GTPγS Binding | 290 nM | CHO cells expressing mGluR7 | [3][4] |
| Efficacy | GTPγS Binding | 70-140% (relative to maximal DL-AP4 effects) | Membranes from mGluR7a and mGluR7b expressing cells | [4] |
This compound: A Positive Allosteric Modulator of Group III mGluRs
This compound is a positive allosteric modulator (PAM) that enhances the activity of orthosteric agonists at group III mGluRs, including mGluR7.[7][8][9] Unlike AMN082, this compound does not activate mGluR7 on its own but rather potentiates the response to an agonist like glutamate or L-AP4.[7] This makes it a valuable tool for studying the modulation of endogenous glutamatergic signaling.
Efficacy and Potency of this compound
This compound is characterized as a "pan-group III PAM," indicating it is not selective for mGluR7.[7] Its potency in potentiating mGluR7 activation has been reported with an EC50 of 1.5 µM in a calcium mobilization assay.[7] It is important to note that this value reflects its ability to enhance the effect of an EC20 concentration of L-AP4 and is not a direct measure of agonist activity.[7] this compound has been shown to have a clean ancillary pharmacology profile, with minimal off-target effects.[7]
Quantitative Data for this compound
| Parameter | Assay | Value | Orthosteric Agonist | Cell Line | Reference |
| EC50 (Potentiation) | Calcium Mobilization | 1.5 µM | L-AP4 (EC20) | Cells co-expressing mGluR7 and Gα15 | [7] |
| EC50 (Potentiation) | Calcium Mobilization | 3.2 µM | Glutamate (EC20) | Cells co-expressing mGluR4 and Gqi5 | [7] |
| EC50 (Potentiation) | Thallium Flux (GIRK) | 1.6 µM | Glutamate (EC20) | Cells co-expressing rat mGluR8 and GIRK channels | [1] |
Head-to-Head Comparison: AMN082 vs. This compound
A direct comparison of the efficacy of AMN082 and this compound is nuanced due to their distinct mechanisms of action. AMN082 is an agonist that directly activates mGluR7, while this compound is a PAM that enhances the activity of another agonist.
| Feature | AMN082 | This compound |
| Mechanism of Action | Allosteric Agonist | Positive Allosteric Modulator (PAM) |
| Direct Activity | Yes, activates mGluR7 independently. | No, requires an orthosteric agonist. |
| Selectivity | Selective for mGluR7.[3] | Pan-Group III mGluR modulator.[7] |
| Reported Potency (mGluR7) | 64-290 nM (EC50 for activation).[3][4][5] | 1.5 µM (EC50 for potentiation).[7] |
| In Vivo Profile | Orally active and brain penetrant, but with potential for rapid metabolism and off-target effects.[1] | Characterized with a clean ancillary pharmacology profile.[7] |
Signaling Pathways and Experimental Workflows
mGluR7 Signaling Pathway
Activation of the Gi/o-coupled mGluR7 receptor by an agonist leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of cyclic AMP (cAMP).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. AMN082 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Metabotropic Glutamate Receptor 7 (mGluR7) Allosteric Agonist AMN082 Modulates Nucleus Accumbens GABA and Glutamate, but not Dopamine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Positive Allosteric Modulators this compound (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Selectivity Profile of VU0155094 and Other mGluR Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of VU0155094, a positive allosteric modulator (PAM) of metabotropic glutamate (B1630785) (mGlu) receptors, with other relevant PAMs. The data presented is compiled from published experimental findings to offer an objective overview for researchers in neuroscience and pharmacology.
Introduction to this compound
This compound is a positive allosteric modulator that has been characterized as a pan-group III mGlu receptor PAM. This means it does not selectively target a single mGlu receptor subtype but rather enhances the activity of multiple receptors within group III, which includes mGlu4, mGlu6, mGlu7, and mGlu8. This lack of selectivity makes this compound a useful tool for studying the collective roles of group III mGlu receptors in various physiological and pathological processes. In contrast, highly selective PAMs are sought after for therapeutic applications to minimize off-target effects. This guide will compare the selectivity of this compound with another pan-group III PAM, VU0422288, and other PAMs with reported activity at mGlu4.
Quantitative Selectivity Profile
The following table summarizes the potency of this compound and other PAMs at various mGlu receptors. The data is primarily derived from in vitro functional assays, such as calcium mobilization and thallium flux assays, which measure the potentiation of an agonist's effect in the presence of the PAM.
| Compound | mGlu4 EC50 (µM) | mGlu7 EC50 (µM) | mGlu8 EC50 (µM) | Other mGluR Activity | Reference |
| This compound | 3.2 | 1.5 | 0.9 | Potentiates mGlu6; inactive at other mGlus | |
| VU0422288 | 0.108 | 0.146 | 0.125 | Non-selective among mGlu4, mGlu7, and mGlu8 | |
| (-)-PHCCC | 4.1 | Inactive | Inactive | Partial antagonist at mGlu1 | |
| VU001171 | 0.65 | Inactive | Moderate activation at 30 µM | Highly selective for mGlu4 over other mGluRs | |
| ADX88178 | 0.0117 | - | - | - | |
| 4PAM-2 | 0.0555 | - | - | - |
EC50 values represent the concentration of the PAM that produces 50% of its maximal potentiation of an agonist response. A lower EC50 value indicates higher potency.
Experimental Methodologies
The determination of the selectivity profiles of these PAMs relies on robust in vitro assays. Below are the detailed protocols for the key experiments cited.
Calcium Mobilization Assay
This assay is used to measure the potentiation of Gq-coupled receptor signaling, or Gi/o-coupled receptors that are engineered to couple to a promiscuous G-protein like Gα15 or a chimeric G-protein like Gqi5, leading to an increase in intracellular calcium.
-
Cell Culture and Transfection: CHO or HEK293 cells are cultured and stably transfected to express the mGlu receptor of interest (e.g., mGlu4, mGlu7, or mGlu8). For Gi/o-coupled receptors, cells are co-transfected with a promiscuous or chimeric G-protein (Gα15 or Gqi5) to enable coupling to the calcium signaling pathway.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-
The Allosteric Advantage: Why VU0155094 Outshines Orthosteric Agonists in Receptor Modulation
For researchers, scientists, and drug development professionals navigating the complexities of G-protein coupled receptor (GPCR) modulation, the choice between an orthosteric agonist and an allosteric modulator can significantly impact experimental outcomes and therapeutic potential. This guide provides a comprehensive comparison of VU0155094, a positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) receptors (mGluRs), with traditional orthosteric agonists, highlighting the distinct advantages offered by an allosteric approach.
Positive allosteric modulators like this compound represent a sophisticated strategy for fine-tuning receptor activity. Unlike orthosteric agonists that directly bind to and activate the receptor's primary binding site, PAMs bind to a distinct, allosteric site.[1][2] This unique mechanism of action confers several key benefits, including enhanced subtype selectivity, preservation of natural signaling dynamics, and a reduced risk of off-target effects and receptor desensitization.[1][3]
Unveiling the Superiority: this compound in Focus
This compound is a well-characterized PAM that displays differential activity across the various group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8).[4][5] Its primary advantage lies in its ability to potentiate the effect of the endogenous agonist, glutamate, rather than causing indiscriminate receptor activation.[6] This preserves the spatial and temporal precision of physiological signaling, a critical factor in complex systems like the central nervous system.[7]
Orthosteric agonists, in contrast, activate the entire receptor population they bind to, which can lead to over-stimulation, subsequent receptor desensitization, and a blunted physiological response over time.[3] Furthermore, the high degree of conservation in the orthosteric binding site across receptor subtypes makes the development of highly selective orthosteric agonists a significant challenge.[8] Allosteric sites, being less conserved, offer a more promising avenue for achieving subtype selectivity, thereby minimizing off-target effects.[1][3]
At a Glance: this compound vs. Orthosteric Agonists
| Feature | This compound (Positive Allosteric Modulator) | Orthosteric Agonists |
| Mechanism of Action | Binds to an allosteric site, potentiating the effect of the endogenous agonist (e.g., glutamate).[2] | Bind to and directly activate the primary (orthosteric) receptor binding site.[7] |
| Receptor Activation | Modulates receptor activity in the presence of the endogenous agonist, preserving physiological signaling patterns.[1] | Indiscriminately activate the receptor population, potentially disrupting normal signaling.[3] |
| Subtype Selectivity | High potential for subtype selectivity due to less conserved allosteric binding sites.[1][3] | Often limited by the high homology of orthosteric binding sites across receptor subtypes.[8] |
| Side Effect Profile | Generally lower risk of side effects due to enhanced selectivity and preservation of endogenous signaling.[9] | Higher potential for on-target and off-target side effects due to non-physiological activation patterns. |
| Receptor Desensitization | Reduced liability for receptor desensitization and tolerance.[3] | Can lead to rapid receptor desensitization and tachyphylaxis. |
| "Probe Dependence" | Activity can be dependent on the specific orthosteric agonist present.[5] | Activity is independent of other ligands. |
Experimental Data: The Pharmacological Profile of this compound
Studies have demonstrated the potentiation effects of this compound on group III mGluRs. For instance, in cells co-expressing rat mGluR8 and GIRK channels, this compound potentiated the glutamate response with a potency (EC50) of 1.6 μM.[6][10] This potentiation is observed as a leftward shift in the concentration-response curve of the orthosteric agonist.[11]
| Receptor Subtype | Orthosteric Agonist | This compound Potency (EC50) | Reference |
| mGluR8 | Glutamate | 1.6 µM | [6][10] |
| mGluR4 | L-AP4 | 3.2 µM | [6] |
| mGluR7 | L-AP4 | 1.5 µM | [6] |
Visualizing the Mechanisms
To better understand the fundamental differences in their modes of action, the following diagrams illustrate the signaling pathways and experimental workflows associated with this compound and orthosteric agonists.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is a common method to assess the activity of GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium ([Ca2+]i).
-
Cell Culture: CHO cells stably expressing the mGluR of interest are plated in 96- or 384-well black-walled, clear-bottom plates and cultured to confluency.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.
-
Compound Addition:
-
For PAM activity: A baseline fluorescence reading is taken. This compound is then added to the wells and incubated for a short period. Subsequently, a sub-maximal (EC20) concentration of the orthosteric agonist (e.g., glutamate) is added.
-
For orthosteric agonist activity: After baseline reading, increasing concentrations of the orthosteric agonist are added.
-
-
Signal Detection: Fluorescence is measured using a plate reader (e.g., FLIPR or FlexStation) at appropriate excitation and emission wavelengths. The change in fluorescence intensity corresponds to the change in [Ca2+]i.
-
Data Analysis: The data are normalized to the baseline and maximal response, and concentration-response curves are generated using non-linear regression to determine EC50 values.
Radioligand Binding Assay
This technique is used to determine the binding affinity of a ligand to a receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled orthosteric antagonist (e.g., [3H]NMS for muscarinic receptors) and varying concentrations of the test compound (e.g., an orthosteric agonist or this compound) in a binding buffer.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filters are then washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are used to generate competition binding curves, from which the inhibition constant (Ki) of the test compound can be calculated. To assess the effect of a PAM, the assay is performed in the presence and absence of the PAM to determine its impact on the affinity of the orthosteric ligand.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pros of Not Being Competitive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Positive Allosteric Modulators this compound (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery and Characterization of Novel Allosteric Potentiators of M1 Muscarinic Receptors Reveals Multiple Modes of Activity - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Presynaptic Action of VU0155094: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabotropic glutamate (B1630785) receptor 4 (mGlu4) positive allosteric modulator (PAM) VU0155094 with other alternatives. It includes supporting experimental data and detailed methodologies for key experiments to facilitate the confirmation of its presynaptic action.
This compound is a positive allosteric modulator (PAM) that shows activity across group III metabotropic glutamate (mGlu) receptors, including mGlu4, mGlu7, and mGlu8.[1][2] Its ability to modulate presynaptic glutamate release makes it a valuable tool for neuroscience research and a potential therapeutic agent. This guide delves into the experimental evidence supporting the presynaptic action of this compound, compares its performance with other mGlu4 PAMs, and provides detailed protocols for relevant assays.
Performance Comparison of mGlu4 Positive Allosteric Modulators
The efficacy and potency of this compound have been characterized in various studies, often in comparison to other mGlu4 PAMs. The following table summarizes the half-maximal effective concentration (EC50) values for this compound and several other notable mGlu4 PAMs. It is important to note that these values are derived from different studies and experimental conditions, and direct head-to-head comparisons under identical conditions are ideal for rigorous assessment.
| Compound | EC50 (nM) at mGlu4 | Species | Assay Type | Reference |
| This compound | 3200 | Rat | Calcium Mobilization | [1] |
| VU0422288 | 108 | Human | Calcium Mobilization | [2] |
| (-)-PHCCC | ~6000 (in the presence of 0.2-0.6 µM L-AP4) | Human | GTPγS binding | [3] |
| VU0155041 | 693 | Rat | Not Specified | [3] |
| ADX88178 | 9 | Rat | Not Specified | [2] |
| Lu AF21934 | 500 | Human | FLIPR Assay | [4] |
A direct comparison between this compound and VU0422288 revealed that VU0422288 is significantly more potent at mGlu4, mGlu7, and mGlu8 receptors.[2] While this compound has a potency of 3.2 μM at mGlu4, VU0422288 exhibits a potency of 108 nM at the same receptor.[1][2]
Experimental Confirmation of Presynaptic Action
The presynaptic effects of this compound are typically confirmed using electrophysiological techniques, such as the paired-pulse facilitation (PPF) assay, and by directly measuring neurotransmitter release.
Paired-Pulse Facilitation (PPF)
Paired-pulse facilitation is a form of short-term synaptic plasticity where the second of two closely spaced excitatory postsynaptic potentials (EPSPs) is larger than the first.[5] This phenomenon is indicative of a presynaptic mechanism, as it reflects an increase in the probability of neurotransmitter release. An increase in the paired-pulse ratio (PPR), calculated as the amplitude of the second EPSP divided by the first, suggests a presynaptic site of action for a given compound.
Neurotransmitter Release Assays
Direct measurement of glutamate release from presynaptic terminals provides definitive evidence of a compound's presynaptic activity. This can be achieved through various methods, including collecting and analyzing the perfusate from brain slices or using genetically encoded fluorescent sensors that report glutamate concentration in real-time.[6][7][8]
Experimental Protocols
Paired-Pulse Facilitation in Hippocampal Slices
This protocol outlines the key steps for performing a paired-pulse facilitation experiment in acute hippocampal slices to assess the presynaptic effects of this compound.[5]
1. Slice Preparation:
- Anesthetize and decapitate a rodent (e.g., rat or mouse).
- Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) cutting solution.
- Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
- Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
2. Electrophysiological Recording:
- Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- Deliver paired electrical pulses with a short inter-pulse interval (e.g., 50 ms).
- Record the resulting fEPSPs.
3. Data Acquisition and Analysis:
- Establish a stable baseline recording of paired-pulse responses.
- Bath-apply this compound at the desired concentration.
- Continue recording paired-pulse responses in the presence of the compound.
- Calculate the paired-pulse ratio (PPR = amplitude of the second fEPSP / amplitude of the first fEPSP) before and after drug application.
- An increase in the PPR in the presence of this compound indicates a presynaptic mechanism of action.
Measurement of Presynaptic Glutamate Release
This protocol describes a general method for measuring potassium-evoked glutamate release from brain slices.[6]
1. Slice Preparation:
- Prepare brain slices (e.g., cortical or hippocampal) as described in the PPF protocol.
2. Glutamate Release Assay:
- Transfer slices to a superfusion chamber and perfuse with oxygenated aCSF.
- Collect baseline perfusate samples.
- Stimulate neurotransmitter release by switching to a high-potassium aCSF solution (e.g., containing 50 mM KCl).
- Collect perfusate samples during the stimulation period.
- Return to the standard aCSF to allow for recovery and collect post-stimulation samples.
3. Glutamate Quantification:
- Analyze the glutamate concentration in the collected perfusate samples using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection or an enzyme-based colorimetric or fluorometric assay.
4. Drug Application and Analysis:
- To test the effect of this compound, pre-incubate the slices with the compound before the high-potassium stimulation.
- Compare the amount of glutamate released in the presence and absence of this compound. A potentiation of glutamate release by this compound confirms its presynaptic action.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the signaling pathway of mGlu4 receptors and the experimental workflows.
Caption: Signaling pathway of the presynaptic mGlu4 receptor.
Caption: Experimental workflows for confirming presynaptic action.
References
- 1. Identification of Positive Allosteric Modulators this compound (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 ADX88178 in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Molecular Devices Support Portal [support.moleculardevices.com]
- 6. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Optical measurement of glutamate release robustly reports short-term plasticity at a fast central synapse - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Group III Metabotropic Glutamate Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various modulators targeting Group III metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are predominantly located on presynaptic terminals and play a crucial role in regulating neurotransmitter release, making them promising therapeutic targets for a range of neurological and psychiatric disorders.[1][2] This review summarizes key quantitative data, details common experimental methodologies, and visualizes the associated signaling pathways to aid in the selection and application of these pharmacological tools.
Introduction to Group III mGluRs
Group III mGluRs are G-protein coupled receptors (GPCRs) that couple to the Gi/Go family of G-proteins.[2][3][4] Their activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade ultimately modulates ion channel activity and inhibits the release of neurotransmitters, primarily glutamate.[1][5] Due to their role in fine-tuning synaptic transmission, modulators of these receptors are being investigated for their therapeutic potential in conditions such as Parkinson's disease, anxiety, and epilepsy.
Quantitative Comparison of Group III mGluR Modulators
The following tables summarize the potency (EC50) of commonly used orthosteric agonists and the potency and efficacy of selected positive allosteric modulators (PAMs) for mGluR4, mGluR7, and mGluR8. Data is compiled from various in vitro studies.
Table 1: Potency (EC50) of Group III mGluR Orthosteric Agonists
| Compound | mGluR4 (μM) | mGluR7 (μM) | mGluR8 (μM) | Reference |
| L-AP4 | 0.1 - 0.9 | 252 - 337 | 0.06 - 0.6 | [6][7] |
| LSP4-2022 | 0.11 | 11.6 | 29.2 | [8] |
| ACPT-I | ~2.2 (mGluR4/8) | - | - | [9] |
Table 2: Potency (EC50) and Efficacy of mGluR4 Positive Allosteric Modulators (PAMs)
| Compound | EC50 (μM) | Max Efficacy (% of Glutamate Max) | Reference |
| VU0418506 | 0.068 (human), 0.046 (rat) | - | |
| VU0155041 | 3.2 | - | [10] |
| (-)-PHCCC | ~3.8 (in presence of 10 µM L-AP4) | Enhances max efficacy | [11][12] |
Table 3: Potency (EC50) of mGluR7 Modulators
| Compound | Type | EC50 (nM) | Reference |
| AMN082 | Allosteric Agonist | 64 | [13] |
| CVN636 | Allosteric Agonist | 7 | [13] |
| VU6046980 | PAM | 150 | [13] |
Table 4: Potency (EC50) of mGluR8 Positive Allosteric Modulators (PAMs)
| Compound | EC50 (μM) | Reference |
| AZ12216052 | 1 | [14] |
| VU0155094 | 0.9 | [10] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Activation of Group III mGluRs initiates a signaling cascade that modulates neuronal excitability. The canonical pathway involves the inhibition of adenylyl cyclase; however, other downstream effectors, such as the mitogen-activated protein kinase (MAPK) pathway, have also been implicated.
References
- 1. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of Group III Metabotropic Glutamate Receptors Attenuates Rotenone Toxicity on Dopaminergic Neurons through a Microtubule-Dependent Mechanism | Journal of Neuroscience [jneurosci.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Discovery of CVN636: A Highly Potent, Selective, and CNS Penetrant mGluR7 Allosteric Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of VU0155094: A Guide for Laboratory Professionals
Prioritizing Safety: General Disposal Principles
The cornerstone of proper chemical disposal is a commitment to safety and environmental responsibility. All laboratory personnel should be trained in the proper handling, storage, labeling, and disposal of chemical wastes.[1] The following table summarizes key principles for the disposal of laboratory chemicals, including VU0155094.
| Principle | Guideline |
| Waste Identification | Treat all unknown or new chemical waste as hazardous until proven otherwise.[1] |
| Segregation | Do not mix different types of chemical waste.[2][3] Incompatible chemicals can react dangerously. |
| Labeling | Clearly label all waste containers with the full chemical name, concentration, and any known hazards.[4][5] |
| Containerization | Use appropriate, leak-proof, and sealed containers for waste storage.[1][4] |
| Consultation | Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance. |
| Professional Disposal | Utilize a licensed hazardous waste disposal company for the final removal and treatment of chemical waste.[4][6] |
Step-by-Step Disposal Procedure for this compound
Given the absence of a specific SDS for this compound, a conservative approach that treats the compound as hazardous waste is the most responsible course of action.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (butyl rubber gloves are recommended when working with DMSO solutions)[7]
-
A lab coat
Step 2: Waste Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weighing paper or pipette tips, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution (e.g., dissolved in DMSO), collect it in a separate, labeled container for liquid hazardous waste. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.[7]
Step 3: Labeling the Waste Container
Properly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent used (e.g., "in Dimethyl Sulfoxide")
-
The approximate concentration and quantity
-
The date of accumulation
-
Your name, laboratory, and contact information
Step 4: Storage
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
Step 5: Arranging for Disposal
Contact your institution's EHS or a certified hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.[4][6] Provide them with all the information from the waste label.
Disposal of Solutions Containing DMSO
This compound is often dissolved in solvents like Dimethyl Sulfoxide (DMSO) for experimental use. DMSO can readily penetrate the skin and may carry dissolved chemicals with it.[8] Therefore, solutions of this compound in DMSO require careful handling and disposal.
While DMSO itself can sometimes be disposed of with other organic solvents, this is not the case when it is mixed with other substances.[7] Any solution containing this compound should be treated as hazardous waste.
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound and other laboratory chemicals.
This compound Disposal Decision Workflow
By adhering to these general principles and the specific procedural steps outlined, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. vumc.org [vumc.org]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. essex.ac.uk [essex.ac.uk]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling VU0155094
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of VU0155094, a positive allosteric modulator of group III metabotropic glutamate (B1630785) receptors (mGluRs). This document provides critical safety protocols and detailed operational procedures to ensure the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound was not publicly available, general safety protocols for handling similar chemical compounds should be strictly followed. The following recommendations are based on standard laboratory safety practices.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times when handling the compound. |
| Hand Protection | Nitrile Gloves | Inspect for tears or holes before use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Fully buttoned to protect against splashes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | A respirator may be required for handling large quantities or if there is a risk of aerosolization. |
Emergency First Aid Procedures:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention. |
Operational Plan: Storage and Handling
Proper storage and handling are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Storage Conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Handling Procedures:
-
This compound is for research use only.
-
Avoid dust formation and inhalation.
-
Use in a well-ventilated area, preferably a chemical fume hood.
-
Prevent contact with eyes, skin, and clothing.
-
After handling, wash hands thoroughly with soap and water.
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Waste this compound:
-
Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container.
-
Do not dispose of down the drain or in the regular trash.
-
Contact your institution's environmental health and safety (EHS) office for proper disposal procedures.
Contaminated Materials:
-
All disposable labware, gloves, and other materials that have come into contact with this compound should be treated as chemical waste and disposed of accordingly.
Experimental Protocols
This compound is a positive allosteric modulator of group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8). The following is a summary of a typical in vitro assay to characterize its activity.[1][2][3]
In Vitro Calcium Mobilization Assay:
This assay is used to determine the potency of this compound at mGluR4, mGluR7, and mGluR8.[1][3]
-
Cell Culture: Use Chinese Hamster Ovary (CHO) cells co-expressing the specific mGluR subtype and a G-protein chimera (e.g., Gqi5 or Gα15) that couples the receptor to the phospholipase C pathway.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute to the desired concentrations in an appropriate assay buffer.
-
Assay Procedure:
-
Plate the cells in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of this compound to the cells and incubate for a short period.
-
Add a sub-maximal (EC20) concentration of glutamate (for mGluR4 and mGluR8) or L-AP4 (for mGluR7).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the EC50 value, which represents the concentration at which the compound elicits a half-maximal response.
Mandatory Visualizations
Signaling Pathway of Group III Metabotropic Glutamate Receptors:
Group III mGluRs are G-protein coupled receptors that are negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gi/o).[4][5][6] Activation of these receptors leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects.
Caption: Group III mGluR signaling cascade.
Experimental Workflow for In Vitro Calcium Mobilization Assay:
This diagram outlines the key steps in determining the potency of this compound.
Caption: In vitro assay workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Positive Allosteric Modulators this compound (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 6. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
